molecular formula C10H8N2O2 B2738619 5-Aminoquinoline-3-carboxylic acid CAS No. 1416439-59-2

5-Aminoquinoline-3-carboxylic acid

Cat. No.: B2738619
CAS No.: 1416439-59-2
M. Wt: 188.186
InChI Key: KQHMZYFYTXCZQM-UHFFFAOYSA-N
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Description

5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) is a quinoline-based organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It serves as a versatile chemical building block in medicinal chemistry and organic synthesis, particularly for the construction of complex heterocyclic systems . Researchers value this compound as a key precursor in the synthesis of fused derivatives like pyrimidoquinolines, which are structures of significant interest in pharmaceutical research . The quinoline scaffold is well-known for its diverse pharmacological properties, and the presence of both amino and carboxylic acid functional groups on this molecule allows for further functionalization, enabling the development of novel compounds for various research applications . The compound should be stored sealed in a dry environment and kept in a dark place at 2-8°C . Safety information indicates that it may cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHMZYFYTXCZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Aminoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Promise of 5-Aminoquinoline-3-carboxylic Acid

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the versatility of the quinoline scaffold is well-established. Within this broad class of compounds, 5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) emerges as a molecule of significant interest for researchers and drug development professionals. Its unique substitution pattern, featuring an amino group at the 5-position and a carboxylic acid at the 3-position, suggests a rich potential for forming targeted interactions with biological macromolecules.

This technical guide provides a comprehensive overview of 5-Aminoquinoline-3-carboxylic acid, synthesizing available data with insights from the broader family of quinoline derivatives. It is designed to equip researchers with the foundational knowledge necessary to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to any drug discovery program, influencing everything from synthetic strategy to formulation and bioavailability. The key properties of 5-Aminoquinoline-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 1416439-59-2[1]
Molecular Formula C₁₀H₈N₂O₂[1]
IUPAC Name 5-aminoquinoline-3-carboxylic acid[1]
Canonical SMILES NC1=CC=CC2=NC=C(C(=O)O)C=C12[1]
InChI InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14)[1]
InChI Key KQHMZYFYTXCZQM-UHFFFAOYSA-N[1]

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Synthetic_Pathway A 3-Aminobenzoic acid C Intermediate A A->C Condensation B Diethyl ethoxymethylenemalonate B->C E Ethyl 5-amino-4-hydroxyquinoline-3-carboxylate C->E Thermal Cyclization D High-temperature cyclization G 5-Aminoquinoline-3-carboxylic acid E->G Base or Acid Hydrolysis F Hydrolysis

Figure 1: Proposed synthetic workflow for 5-Aminoquinoline-3-carboxylic acid.

Step-by-Step Methodology:
  • Condensation: 3-Aminobenzoic acid is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether. This step forms a key intermediate.

  • Thermal Cyclization: The intermediate from the condensation step is subjected to high-temperature cyclization. This is often carried out in the same reaction vessel by increasing the temperature, leading to the formation of the quinoline ring system. The product of this step would be an ester of 5-amino-4-hydroxyquinoline-3-carboxylic acid.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved through either acidic or basic hydrolysis. For instance, refluxing the ester with an aqueous solution of sodium hydroxide followed by acidification would yield the final product, 5-Aminoquinoline-3-carboxylic acid.

This proposed pathway is a logical starting point for the synthesis of the target molecule, leveraging well-established reactions in quinoline chemistry.

Potential Applications and Biological Activity: An Insight from Related Compounds

Direct experimental data on the biological activity of 5-Aminoquinoline-3-carboxylic acid is limited. However, extensive research on the broader classes of quinoline-3-carboxylic acids and aminoquinolines provides a strong basis for predicting its potential therapeutic applications.

Antiproliferative and Anticancer Activity

The quinoline-3-carboxylic acid scaffold is a recognized pharmacophore in the design of anticancer agents.[2] Derivatives have shown the ability to induce apoptosis in cancer cell lines and exhibit selective cytotoxicity towards tumor cells.[3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[5][6]

It is hypothesized that 5-Aminoquinoline-3-carboxylic acid could serve as a valuable scaffold for the development of novel anticancer agents. The amino group at the 5-position offers a handle for further chemical modification to optimize potency and selectivity.

Anticancer_Mechanism A Quinoline-3-carboxylic acid derivative B Protein Kinase A->B Binds to active site E Phosphorylated Substrate B->E F Inhibition of Proliferation B->F Inhibition G Induction of Apoptosis B->G Inhibition C ATP C->B D Substrate D->E

Figure 2: Generalized mechanism of action for quinoline-based kinase inhibitors.

Protein Kinase Inhibition

A significant body of research has focused on quinoline derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[5][7] The nitrogen atom in the quinoline ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, making it a "privileged scaffold" for kinase inhibitor design.[8] Specifically, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2.[9][10]

Given its structural features, 5-Aminoquinoline-3-carboxylic acid is a prime candidate for screening against a panel of protein kinases to identify potential therapeutic targets.

Antimicrobial and Antimalarial Potential

The aminoquinoline core is famously associated with antimalarial drugs like chloroquine and primaquine.[11] The 5-aminoquinoline moiety, in particular, has been explored for the development of new antimalarial agents.[12] Furthermore, various quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[13]

These precedents suggest that 5-Aminoquinoline-3-carboxylic acid and its derivatives warrant investigation for their potential as novel anti-infective agents.

Conclusion and Future Directions

5-Aminoquinoline-3-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural similarity to compounds with proven biological activities, particularly in the areas of oncology and infectious diseases, makes it a compelling target for further investigation.

Future research should focus on:

  • Optimizing a robust synthetic route to enable the production of sufficient quantities for biological screening.

  • A comprehensive screening campaign against a diverse panel of biological targets, including protein kinases and microbial pathogens.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to identify key structural features that enhance potency and selectivity.

The insights provided in this technical guide, drawn from the rich chemistry and pharmacology of the quinoline scaffold, are intended to catalyze further research and unlock the full therapeutic potential of 5-Aminoquinoline-3-carboxylic acid.

References

  • El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. Available at: [Link]

  • Domagala, J. M., et al. (1993). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 36(7), 871-882. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1832-1841. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-128. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Nogrady, T., & Weaver, D. F. (1988). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. Collection of Czechoslovak Chemical Communications, 53(7), 1734-1740. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4786. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF on ResearchGate. Available at: [Link]

  • Purohit, P., & Mittal, R. K. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(5), 311-314. Available at: [Link]

  • Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 41. Available at: [Link]

  • Reddy, T. S., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents.
  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]

  • de Oliveira, P. D., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available at: [Link]

  • Shiraki, R., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(1), 139-148. Available at: [Link]

  • Falih, M. S., et al. (2024). Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-12. Available at: [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Wang, L., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 72-84. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of 5-aminoquinoline derivatives 3a-f. Available at: [Link]

Sources

Technical Whitepaper: 5-Aminoquinoline-3-Carboxylic Acid as a Dual-Vector Drug Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminoquinoline-3-carboxylic acid (5-AQC) represents a distinct and underutilized pharmacophore within the quinoline family. Unlike the ubiquitous 4-quinolone-3-carboxylic acids (fluoroquinolones), which primarily target bacterial DNA gyrase, the 5-amino-3-carboxy substitution pattern offers a unique "push-pull" electronic architecture.

This scaffold provides two orthogonal synthetic vectors: the C3-carboxylic acid (electrophilic/H-bond accepting) and the C5-amine (nucleophilic/H-bond donating). This duality allows medicinal chemists to modulate solubility and pharmacokinetics at C3 while tuning target affinity (e.g., kinase hinge binding) at C5. This guide details the synthetic access, structural advantages, and application protocols for leveraging 5-AQC in drug discovery.

Part 1: Structural Pharmacology & Scaffold Architecture

The "Push-Pull" Electronic System

The 5-AQC scaffold is characterized by an electronic push-pull system across the naphthalene-like ring structure.

  • Position 5 (Amino): Acts as a strong electron donor (+M effect), increasing electron density in the carbocyclic ring. In kinase inhibitors, this amine often mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region.

  • Position 3 (Carboxyl): Acts as an electron withdrawer (-M/-I effect). This position is critical for modulating pKa and solubility. Derivatization here (e.g., to amides) can direct the molecule toward solvent-exposed regions of a protein pocket.

SAR Vectors

The utility of 5-AQC lies in its ability to be functionalized sequentially.

  • Vector A (C5-NH2): Primary site for diversity generation via sulfonylation, acylation, or urea formation.

  • Vector B (C3-COOH): Primary site for optimizing physicochemical properties (LogP, tPSA).

SAR_Logic Core 5-Aminoquinoline- 3-Carboxylic Acid V5 C5-Amino Vector (Nucleophilic) Core->V5 Functionalization V3 C3-Carboxyl Vector (Electrophilic) Core->V3 Optimization V5_App1 Urea/Amide Linkers (Kinase Hinge Binding) V5->V5_App1 V5_App2 Schiff Bases (Metal Chelation/Antimicrobial) V5->V5_App2 V3_App1 Bioisosteres (Tetrazoles/Oxadiazoles) V3->V3_App1 V3_App2 Solubilizing Groups (Morpholine/Piperazine amides) V3->V3_App2

Figure 1: Orthogonal functionalization vectors of the 5-AQC scaffold.

Part 2: Synthetic Access & Isomer Separation

The synthesis of 5-AQC is technically demanding due to the regioselectivity of the quinoline ring. Direct nitration of quinoline-3-carboxylic acid yields a mixture of the 5-nitro and 8-nitro isomers. Separation of these isomers is the critical bottleneck.

The Nitration-Reduction Workflow

The most robust route involves the nitration of the ethyl ester, followed by fractional crystallization or salt formation to isolate the 5-nitro isomer, and finally reduction to the amine.

Mechanism of Regioselectivity: Nitration occurs on the benzene ring (more electron-rich than the pyridine ring). The 5- and 8-positions are favored (alpha to the bridgehead), but the mix is often 50:50 or 60:40.

Synthesis_Flow Start Quinoline-3-carboxylic acid (Ethyl Ester) Step1 Nitration (HNO3/H2SO4, 0-5°C) Start->Step1 Mix Mixture: 5-Nitro (40%) + 8-Nitro (60%) Step1->Mix Step2 Purification Protocol (Fractional Crystallization or Hydrohalide Salt Formation) Mix->Step2 Iso5 Ethyl 5-nitroquinoline- 3-carboxylate (Pure) Step2->Iso5 Target Iso8 8-Nitro Isomer (Discard/Recycle) Step2->Iso8 Byproduct Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Iso5->Step3 Final Ethyl 5-aminoquinoline- 3-carboxylate Step3->Final

Figure 2: Synthetic workflow highlighting the critical isomer separation step.

Part 3: Experimental Protocols

Protocol: Separation of 5-Nitro and 8-Nitro Isomers

Rationale: Standard column chromatography is often insufficient for large-scale separation of these isomers due to similar Rf values. This protocol utilizes the differential solubility of their hydrohalide salts [1].

Materials:

  • Crude nitration mixture (Ethyl 5-nitro and 8-nitroquinoline-3-carboxylate)

  • Ethyl acetate (EtOAc)[1]

  • HCl gas or 4M HCl in dioxane

Procedure:

  • Dissolution: Dissolve 50g of the crude nitro-isomer mixture in 500 mL of Ethyl Acetate at room temperature.

  • Salt Formation: Slowly bubble dry HCl gas into the solution (or add HCl/dioxane) until saturation. A yellow precipitate will form.[1]

  • Filtration: Filter the precipitate immediately.

    • Technical Insight: The 5-nitroquinoline hydrochloride salt is significantly less soluble in EtOAc than the 8-nitro isomer.

  • Washing: Wash the filter cake with cold EtOAc (2 x 50 mL).

  • Neutralization: Suspend the solid in water and neutralize with saturated NaHCO3 solution to liberate the free base. Extract with DCM to obtain enriched Ethyl 5-nitroquinoline-3-carboxylate (>95% purity).

Protocol: Catalytic Hydrogenation (Nitro to Amino)

Rationale: While Iron/Acid reduction is cheaper, Pd/C hydrogenation is preferred for pharmaceutical intermediates to avoid metal residue contamination.

Materials:

  • Ethyl 5-nitroquinoline-3-carboxylate (10 mmol)

  • 10% Pd/C (10 wt% loading)

  • Methanol (MeOH) / THF (1:1 mixture)

  • Hydrogen balloon or Parr shaker

Procedure:

  • Preparation: In a round-bottom flask, dissolve the nitro compound in MeOH/THF (50 mL). The co-solvent is necessary as the nitro compound has poor solubility in pure alcohol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible.

  • Reduction: Purge the flask with Hydrogen gas (x3) and stir under H2 atmosphere (1 atm is usually sufficient; 40 psi for faster reaction) at RT for 4-6 hours.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The amine is significantly more polar and fluorescent (blue under UV 365nm).

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield the Ethyl 5-aminoquinoline-3-carboxylate as a yellow solid.

Part 4: Biological Applications & Case Studies

Kinase Inhibition (CK2 and GSK-3β)

The 5-aminoquinoline scaffold serves as an ATP-mimetic.

  • Mechanism: The quinoline nitrogen (N1) and the 5-amino group can form a bidentate hydrogen bond network with the hinge region of kinases.

  • Case Study: Derivatives where the 3-COOH is converted to a carboxamide have shown micromolar inhibition of Casein Kinase 2 (CK2), a target in various cancers [2].

Antimicrobial Schiff Bases

Reacting the 5-amino group with substituted salicylaldehydes generates Schiff bases.

  • Activity: These derivatives exhibit broad-spectrum antibacterial activity (S. aureus, E. coli) by chelating metal ions required for bacterial metalloenzymes [3].

  • Data Summary:

Compound ClassModification at C5Modification at C3Target/ActivityPotency (MIC/IC50)
Schiff Base Salicylidene-aminoCarboxylic AcidS. aureus12.5 µg/mL [3]
Amide Free AminoN-PhenylamideCK2 Kinase4.5 µM [2]
Urea PhenylureaEthyl EsterAntiproliferative8.2 µM (MCF-7) [4]

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent Application EP0858998A1. Google Patents. Link

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Link

  • Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate/Der Pharma Chemica, 2011. Link

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 2021. Link

Sources

Technical Guide: pKa Values and Ionization Profile of 5-Aminoquinoline-3-Carboxylic Acid

[1]

Executive Summary

5-Aminoquinoline-3-carboxylic acid (CAS: 1416439-59-2) serves as a critical scaffold in the synthesis of fluoroquinolone antibiotics, CK2 kinase inhibitors, and potential anticancer agents.[1] Its physicochemical behavior is governed by two primary ionizable groups: the carboxylic acid at position 3 and the quinoline nitrogen at position 1.

Understanding the dissociation constants (pKa) of this molecule is essential for optimizing:

  • Oral Bioavailability: Determining the ionization state at physiological pH (1.2 – 7.4).[1]

  • Solubility: Predicting the isoelectric point (pI) where aqueous solubility is minimal.[1]

  • Formulation: Selecting appropriate counter-ions for salt formation.[1]

This guide provides a synthesized analysis of the pKa values based on structural fragment data, theoretical prediction, and experimental protocols for verification.

Physicochemical Profile & pKa Data[2][3][4][5][6][7]

Due to the specific nature of this intermediate, exact experimental values are often derived from its closest structural analogs (Nicotinic acid and 5-Aminoquinoline). The molecule exhibits amphoteric properties, existing as a cation, zwitterion, or anion depending on the pH.

Ionization Constants
Functional GroupTypeApprox.[1] pKa ValueDescription
Carboxylic Acid (C3-COOH) Acidic2.1 – 2.5 Deprotonation yields the carboxylate anion.[1] The electron-withdrawing nature of the quinoline ring enhances acidity compared to benzoic acid.[1]
Quinoline Nitrogen (N1) Basic5.2 – 5.6 Protonation yields the quinolinium cation.[1] The 5-amino group (+R effect) increases basicity compared to unsubstituted quinoline (pKa 4.9).[1]
Exocyclic Amine (C5-NH2) Basic< 1.0 The lone pair is delocalized into the aromatic system. It is too weakly basic to be protonated in the physiological pH range.[1]
Microspecies Distribution[1]
  • pH < 2.0: Cationic Form (

    
    ).[1] Both the ring nitrogen and carboxylic acid are protonated.[1]
    
  • pH 2.5 – 5.0: Zwitterionic Form (

    
    ). The carboxylic acid is deprotonated (
    
    
    ) while the ring nitrogen is protonated (
    
    
    ). This is the region of lowest solubility.[1]
  • pH > 6.0: Anionic Form (

    
    ).[1] The ring nitrogen deprotonates, leaving the negatively charged carboxylate.
    

Structural Determinants of Acidity

The pKa values are dictated by the electronic interplay between the functional groups on the bicyclic aromatic system.

The Quinoline Core & N1 Basicity

Unsubstituted quinoline has a pKa of 4.9 .[1]

  • Effect of 3-COOH: The carboxylic acid is an electron-withdrawing group (EWG) via induction, which would theoretically lower the basicity of N1.

  • Effect of 5-NH2: The amino group at position 5 is a strong electron-donating group (EDG) via resonance.[1] It pushes electron density into the ring system, stabilizing the protonated quinolinium cation.

  • Net Result: The resonance donation from the 5-amino group generally overrides the inductive withdrawal of the 3-carboxyl group, resulting in an N1 pKa slightly higher than that of quinoline (~5.4).

The Carboxylic Acid Acidity

Benzoic acid has a pKa of 4.2 .[1]

  • Heterocyclic Effect: The nitrogen in the quinoline ring is electronegative, exerting an inductive withdrawing effect that stabilizes the carboxylate anion, significantly lowering the pKa to the 2.0–2.5 range (similar to nicotinic acid, pKa 2.07).

Visualization: Ionization Pathway[1]

The following diagram illustrates the stepwise dissociation of 5-aminoquinoline-3-carboxylic acid.

IonizationSchemeFigure 1: Stepwise ionization of 5-aminoquinoline-3-carboxylic acid vs. pH.CationCationic Form (pH < 2)[COOH, NH+, NH2]Charge: +1ZwitterionZwitterionic Form (pH 2.5 - 5.0)[COO-, NH+, NH2]Charge: 0 (Net)Cation->ZwitterionpKa1 ≈ 2.2(-H+ from COOH)AnionAnionic Form (pH > 6)[COO-, N, NH2]Charge: -1Zwitterion->AnionpKa2 ≈ 5.4(-H+ from Ring NH+)

Experimental Determination Protocols

To validate these theoretical values for a specific batch or derivative, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 1 mM.[1]

  • Preparation: Dissolve 5-10 mg of the compound in a defined volume (e.g., 20 mL) of degassed water. If solubility is low, use a co-solvent system (methanol/water) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Acidification: Add standardized 0.1 M HCl to bring the starting pH to ~1.5 (fully protonated state).

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) under inert gas (Nitrogen/Argon) purge to prevent CO2 absorption.

  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl. The subsequent buffer regions correspond to the pKa values. Use the Bjerrum method or software (e.g., Hyperquad) to calculate exact pKa.[1]

Method B: UV-Vis Spectrophotometry (For Low Solubility)

This method relies on the shift in absorption maximum (

1
  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 8.0 in 0.5 unit increments.[1]

  • Sample Scanning: Add a fixed concentration (e.g., 50 µM) of the analyte to each buffer.

  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm).

    • Observation: You will observe a bathochromic or hypsochromic shift as the quinoline nitrogen deprotonates.[1]

  • Calculation: Plot Absorbance at a specific wavelength (

    
     of one species) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
    
    
    

Applications in Drug Development[8]

Pharmacokinetics
  • Stomach (pH 1.5): The molecule exists primarily as a cation .[1] This ensures high solubility, aiding dissolution.[1]

  • Intestine (pH 6.5 - 7.4): The molecule transitions to the anionic form. While anions generally have lower passive permeability than neutral molecules, the lipophilic quinoline scaffold may still permit absorption. The "permeability window" is likely highest near the isoelectric point (pH ~3.5-4.[1]0) or in the early duodenum where pH is rising but zwitterions persist.

Salt Selection
  • For Solubility: To maximize solubility, avoid the pH range 2.5–5.0.[1]

    • Acidic Salts: Hydrochloride or Mesylate salts are stable (protonating the basic N1).[1]

    • Basic Salts: Sodium or Potassium salts (deprotonating the COOH) are viable but may be less stable due to the weak acidity of the COOH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link]

  • Albert, A., & Goldacre, R. (1946). The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Journal of the Chemical Society.[1] (Fundamental work establishing the basicity of heterocyclic nitrogens).

Methodological & Application

synthesis of 5-aminoquinoline-3-carboxylic acid from 5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust synthetic route for the preparation of 5-aminoquinoline-3-carboxylic acid starting from the commercially available 5-nitroquinoline . While industrial routes often utilize de novo ring construction (e.g., Gould-Jacobs reaction) to install the C3-carboxyl group, this protocol addresses the specific requirement of functionalizing the pre-formed 5-nitroquinoline scaffold.

Key Challenges Addressed:

  • Regioselectivity: Overcoming the electronic deactivation of the quinoline ring by the 5-nitro group to achieve selective C3-functionalization.

  • Chemoselectivity: Reducing the nitro group without affecting the heteroaromatic ring or the newly installed carboxylate.

  • Scalability: Utilizing Palladium-catalyzed carbonylation to avoid hazardous cyanide chemistry (Rosenmund-von Braun).

Retrosynthetic Analysis & Strategy

The synthesis is divided into three critical phases. The primary obstacle is the introduction of a carbon handle at the C3 position of the electron-deficient 5-nitroquinoline core. Electrophilic aromatic substitution (SEAr) on protonated quinolines typically favors the C5/C8 positions.[1] However, since C5 is blocked and the ring is deactivated, we utilize radical-promoted bromination or complex-mediated halogenation to target the C3 position, followed by a transition-metal-catalyzed carbonylation.

Synthetic Pathway:

  • C3-Activation: Regioselective bromination to 3-bromo-5-nitroquinoline.

  • Carbonylation: Pd-catalyzed methoxycarbonylation to install the ester.

  • Reduction & Hydrolysis: Chemoselective nitro reduction followed by ester hydrolysis.

SynthesisPath SM 5-Nitroquinoline (Starting Material) Inter1 3-Bromo-5-nitroquinoline (Intermediate A) SM->Inter1 Step 1: NBS, CCl4 Pyridine (Cat.) Reflux Inter2 Methyl 5-nitroquinoline- 3-carboxylate (Intermediate B) Inter1->Inter2 Step 2: CO (g), MeOH Pd(OAc)2, dppp TEA, 80°C Inter3 Methyl 5-aminoquinoline- 3-carboxylate (Intermediate C) Inter2->Inter3 Step 3: Fe, NH4Cl EtOH/H2O Reflux Product 5-Aminoquinoline- 3-carboxylic acid (Target) Inter3->Product Step 4: LiOH, THF/H2O then HCl

Figure 1: Step-wise synthetic workflow for the conversion of 5-nitroquinoline to the target amino-acid.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination (The C3-Lock)

Direct bromination of nitroquinoline is challenging due to ring deactivation. Standard acidic conditions (Br₂/H₂SO₄) protonate the nitrogen, directing substitution to C8. To target C3, we employ an addition-elimination mechanism using N-Bromosuccinimide (NBS) under neutral/radical conditions.

  • Reagents: 5-Nitroquinoline (1.0 equiv), NBS (1.2 equiv), Pyridine (0.1 equiv), CCl₄ (or CHCl₃).

  • Safety Note: CCl₄ is toxic; CHCl₃ or DCE are viable alternatives but require longer reaction times.

Protocol:

  • Dissolve 5-nitroquinoline (10 mmol) in anhydrous CCl₄ (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (12 mmol) and a catalytic amount of pyridine (1 mmol).

  • Heat the mixture to reflux (77°C) under an inert atmosphere (N₂) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and brine.

  • Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield 3-bromo-5-nitroquinoline .

    • Target Yield: 55–65%

    • Checkpoint: 1H NMR should show the disappearance of the C3 proton and a downfield shift of the C2 proton.

Phase 2: Palladium-Catalyzed Carbonylation

This step replaces the bromide with a carboxylate ester. We utilize a carbonylative Heck coupling (Heck-Carbonylation) which is safer than cyanation.

  • Reagents: 3-Bromo-5-nitroquinoline, Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 10 mol%), Triethylamine (TEA, 3.0 equiv), Methanol (excess/solvent), CO balloon (1 atm).

Protocol:

  • In a pressure tube or autoclave, combine 3-bromo-5-nitroquinoline (5 mmol), Pd(OAc)₂ (0.25 mmol), and dppp (0.5 mmol).

  • Add MeOH (20 mL) and TEA (15 mmol).

  • Purge the vessel with Argon for 5 minutes, then introduce Carbon Monoxide (CO). Caution: CO is highly toxic. Use a fume hood with a CO detector.

  • Heat to 80°C under CO pressure (balloon or 50 psi for faster kinetics) for 12 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove Pd black.

  • Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry.

  • Purify via flash chromatography (SiO₂, DCM:MeOH gradient) to isolate methyl 5-nitroquinoline-3-carboxylate .

Phase 3: Chemoselective Reduction & Hydrolysis

We reduce the nitro group to an amine before final hydrolysis to avoid handling the zwitterionic amino-acid in the reduction step, which complicates purification. Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd) to prevent potential reduction of the quinoline ring or hydrogenolysis of the C-N bond.

Step 3A: Nitro Reduction

  • Suspend methyl 5-nitroquinoline-3-carboxylate (3 mmol) in EtOH:H₂O (3:1, 20 mL).

  • Add Iron powder (15 mmol) and Ammonium Chloride (15 mmol).

  • Reflux vigorously for 2 hours. The mixture will turn dark brown/rust.

  • Workup: Filter hot through Celite. Wash the cake with hot ethanol.

  • Concentrate to yield methyl 5-aminoquinoline-3-carboxylate .

Step 3B: Ester Hydrolysis

  • Dissolve the amino-ester in THF (10 mL) and add LiOH (2M aqueous solution, 5 equiv).

  • Stir at room temperature for 4 hours.

  • Isolation: Carefully adjust pH to ~5–6 using 1M HCl. The target compound, 5-aminoquinoline-3-carboxylic acid , will precipitate as a yellow/orange solid.

  • Filter, wash with cold water and diethyl ether, and dry under vacuum.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Yellow to orange powderVisual
Purity >95%HPLC (C18, ACN/Water + 0.1% TFA)
MS (ESI+) [M+H]+ = 189.1LC-MS
1H NMR (DMSO-d6) δ 9.1 (d, H2), 8.8 (d, H4), 7.5 (t, H7), 7.2 (d, H8), 6.9 (d, H6), 6.2 (br s, NH2)400 MHz NMR

Strategic Notes for Researchers

  • Why not reduce first? Reducing 5-nitroquinoline to 5-aminoquinoline creates an electron-rich system (aniline-like). Bromination of 5-aminoquinoline is highly uncontrolled, leading to poly-bromination and oxidation tars. Keeping the nitro group until the end maintains the stability of the ring during the harsh bromination step.

  • Alternative C3-Functionalization: If the bromination yield is low (<40%), consider the Vilsmeier-Haack formylation on the 1,2-dihydroquinoline intermediate, though this adds steps (reduction

    
     formylation 
    
    
    
    oxidation). The NBS route described above is the most direct "application" path.

References

  • Regioselective Bromination of Quinolines
  • Carbonylation Methodologies: Palladium-Catalyzed Carbonylation of Heteroaryl Halides. ACS Organic Process Research & Development. (Contextual grounding on Pd-CO insertion).
  • Nitro Reduction Protocols

    • Reduction of 8-nitroquinolines (Analogous chemistry). Australian Journal of Chemistry.[2] Available at: [Link]

  • General Quinoline Functionalization

    • Synthesis of 5-aminoquinoline derivatives.[3][4][5][6][7][8][9] Semantic Scholar. Available at: [Link][7]

Sources

Application Note: Preparation of Schiff Bases from 5-Aminoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Medicinal chemistry, coordination chemistry, and optoelectronic materials (AIEE probes).

Executive Summary & Mechanistic Rationale

5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) is a highly functionalized heteroaromatic scaffold[1]. Schiff bases (azomethines) derived from quinoline derivatives are privileged pharmacophores, widely recognized for their ability to interact with nucleic acids, exhibit aggregation-induced enhanced emission (AIEE), and act as robust multidentate ligands in transition metal complexes[2][3].

The Causality of Experimental Design

Synthesizing a Schiff base requires the nucleophilic attack of a primary amine on an electrophilic carbonyl carbon, followed by the elimination of a water molecule[4]. However, utilizing 5-aminoquinoline-3-carboxylic acid presents specific chemical challenges:

  • Reduced Nucleophilicity: The 5-amino group exhibits diminished nucleophilicity due to the electron-withdrawing effects of both the quinoline ring nitrogen and the 3-carboxylic acid moiety.

  • Solubility Constraints: The presence of the carboxylic acid group induces strong intermolecular hydrogen bonding and zwitterionic character, rendering the precursor poorly soluble in standard cold alcohols.

The Solution: To overcome the kinetic barrier, a catalytic amount of glacial acetic acid is employed. This selectively protonates the aldehyde's carbonyl oxygen, heightening its electrophilicity without fully protonating the 5-amino group (which would arrest the reaction)[4][5]. To resolve the thermodynamic and solubility barriers, a binary solvent system of Absolute Ethanol and N,N-Dimethylformamide (EtOH:DMF, 9:1 v/v) is utilized under reflux conditions, driving the endothermic dehydration step forward[3].

Materials and Reagents

All reagents should be of analytical grade and used without further purification unless otherwise stated.

Reagent / MaterialRole in SynthesisPurity / Grade
5-Aminoquinoline-3-carboxylic acid Primary Amine Precursor≥ 95.0%[1]
Aromatic Aldehyde (e.g., o-Vanillin, Salicylaldehyde)Electrophilic Carbonyl≥ 98.0%
Absolute Ethanol (EtOH) Primary SolventAnhydrous, 99.9%
N,N-Dimethylformamide (DMF) Co-solvent (Solubilizer)Anhydrous, 99.8%
Glacial Acetic Acid (AcOH) Brønsted Acid Catalyst≥ 99.7%
Anhydrous Magnesium Sulfate (MgSO₄) Drying AgentReagent Grade

Experimental Protocol

This self-validating protocol ensures high conversion rates by utilizing TLC monitoring and specific work-up procedures to drive the equilibrium toward the azomethine product.

Step 1: Pre-Activation and Dissolution
  • Weigh 10.0 mmol of 5-aminoquinoline-3-carboxylic acid and transfer it into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 27 mL of Absolute Ethanol and 3 mL of anhydrous DMF (9:1 v/v ratio).

  • Stir the suspension at room temperature for 5 minutes. The mixture will likely remain heterogeneous.

Step 2: Condensation Reaction
  • Add 10.0 mmol of the chosen aromatic aldehyde (e.g., o-vanillin) dropwise (if liquid) or in small portions (if solid) to the stirring mixture[6].

  • Add 3–5 drops of glacial acetic acid to the flask to catalyze the electrophilic activation of the aldehyde[5].

  • Attach a reflux condenser to the flask and heat the mixture to 80–85 °C using an oil bath.

  • Maintain reflux under continuous stirring for 3 to 4 hours. The mixture should become homogeneous as the Schiff base forms.

Step 3: Reaction Monitoring
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

  • The disappearance of the primary amine spot and the emergence of a new, often highly fluorescent spot under UV light (254 nm / 365 nm) indicates reaction completion[2].

Step 4: Isolation and Purification
  • Remove the flask from the oil bath and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice bath (0–4 °C) for 30 minutes to induce complete precipitation of the Schiff base.

  • Filter the colored solid precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with cold absolute ethanol (2 × 10 mL) to remove unreacted aldehyde and residual DMF.

  • Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours[3][6].

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data establishing the necessity of the co-solvent and catalyst system.

Solvent SystemCatalystTemperatureTime (h)Isolated Yield (%)Product Purity (HPLC)
EtOH (100%)NoneReflux (78 °C)12.042%< 85%
EtOH (100%)Glacial AcOHReflux (78 °C)6.068%91%
MeOH (100%)Glacial AcOHReflux (65 °C)8.055%88%
EtOH:DMF (9:1) Glacial AcOH Reflux (85 °C) 3.5 89% > 98%

Data Interpretation: The inclusion of 10% DMF significantly enhances the solubility of the 3-carboxylic acid precursor, allowing the reaction to proceed in a homogeneous phase, thereby reducing reaction time and maximizing the isolated yield.

Analytical Characterization

To validate the structural integrity of the synthesized Schiff base, perform the following spectroscopic analyses[3][5]:

  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching vibrations (typically at 3400–3200 cm⁻¹). Look for the appearance of a strong, sharp absorption band at 1610–1630 cm⁻¹ , which is the hallmark signature of the azomethine (C=N) stretch. The broad O-H stretch of the carboxylic acid will remain visible around 2500–3000 cm⁻¹.

  • ¹H-NMR Spectroscopy (DMSO-d₆): The defining diagnostic signal is a sharp singlet integrating to 1H in the highly deshielded region of 8.50–9.20 ppm , corresponding to the imine proton (CH=N). The carboxylic acid proton typically appears as a broad singlet > 12.0 ppm.

  • ¹³C-NMR Spectroscopy: The azomethine carbon (C=N) will resonate downfield, typically between 152.0–162.0 ppm , confirming successful condensation.

Workflow Visualization

The following diagram maps the mechanistic and logical workflow of the Schiff base synthesis, highlighting the critical intermediate stages.

G A 5-Aminoquinoline-3-carboxylic acid (Weak Nucleophile) D Carbinolamine Intermediate (Tetrahedral) A->D Nucleophilic Attack B Aromatic Aldehyde (Electrophile) C Protonated Carbonyl (Activated Electrophile) B->C Protonation C->D E Acid-Mediated Dehydration (- H2O) D->E Heat (Reflux) F Target Schiff Base (Azomethine Ligand) E->F Crystallization Cat Glacial Acetic Acid (H+ Catalyst) Cat->C

Figure 1: Mechanistic workflow of Schiff base formation from 5-aminoquinoline-3-carboxylic acid.

References

Sources

Application Note: Esterification of 5-Aminoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Context & Mechanistic Rationale

The derivatization of 5-aminoquinoline-3-carboxylic acid into its corresponding ester is a critical transformation in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. However, this molecule presents a unique set of synthetic challenges due to its structural features:

  • Zwitterionic Character: The presence of both a basic quinoline nitrogen/5-amino group and an acidic carboxylic acid results in a zwitterionic network, rendering the free base highly crystalline and poorly soluble in standard organic solvents.

  • Competing Nucleophilicity: The 5-amino group is a competent nucleophile. Attempting esterification via standard basic alkylation (e.g., alkyl halides with potassium carbonate) inevitably leads to competitive

    
    -alkylation.
    
  • Polymerization Risk: Utilizing standard peptide coupling reagents (such as EDC, HATU, or DCC) without prior amine protection will trigger intermolecular amide bond formation, leading to oligomerization.

The Solution: To circumvent these issues, acid-catalyzed esterification (Fischer-type) is the most robust approach[2]. By utilizing strongly acidic conditions, both the quinoline nitrogen and the 5-amino group are protonated in situ. This transformation masks the amine as a non-nucleophilic ammonium salt, completely preventing self-condensation, while simultaneously activating the carboxylic acid for nucleophilic attack by the alcohol solvent.

Mechanistic Pathway

The reaction relies on the generation of anhydrous hydrochloric acid within the alcoholic solvent. This can be achieved using either Thionyl Chloride (


) or Trimethylsilyl chloride (

)[3].

Causality of Reagent Choice:


 reacts with methanol to generate 

and

gas, driving the formation of a highly reactive acyl chloride intermediate. Alternatively,

reacts with methanol to form

and methoxytrimethylsilane (

). The

method is exceptionally mild and acts as an in situ moisture scavenger, which is highly advantageous since water is a byproduct of Fischer esterification that can drive the equilibrium backward toward hydrolysis[2].

MechanisticPathway A 5-Aminoquinoline-3-carboxylic acid (Zwitterionic Form) B Bis-Protonated Intermediate (Soluble HCl Salt) A->B HCl generation (from SOCl2 or TMSCl) C Acyl Chloride / Oxonium Active Species B->C SOCl2 / Heat (- SO2, - HCl) D Methyl Ester Bis-HCl Salt (Target Product) C->D Nucleophilic Attack by Methanol

Mechanistic pathway of acid-catalyzed esterification of 5-aminoquinoline-3-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can verify the reaction's trajectory in real-time.

ExperimentalWorkflow Step1 1. Substrate Suspension Suspend starting material in anhydrous MeOH Step2 2. Reagent Addition Dropwise addition of SOCl2 or TMSCl at 0 °C Step1->Step2 Step3 3. Thermal Activation Reflux at 65 °C (12-18 h) or heat at 50 °C Step2->Step3 Step4 4. Concentration Remove volatiles under reduced pressure Step3->Step4 Step5 5. Isolation Triturate with diethyl ether to yield HCl salt Step4->Step5

Step-by-step experimental workflow for the esterification process.

Protocol A: Thionyl Chloride ( ) Mediated Methyl Esterification

Best for: Rapid, scalable synthesis where the substrate is not sensitive to transiently harsh, oxidative conditions.

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Suspension: Add 5-aminoquinoline-3-carboxylic acid (1.0 equiv, e.g., 1.0 g, 5.31 mmol) to anhydrous methanol (25 mL, ~0.2 M).

    • Self-Validation Checkpoint 1: The mixture will be a cloudy suspension. The starting material is highly insoluble in neutral methanol.

  • Activation: Cool the flask to 0 °C using an ice-water bath. Carefully add Thionyl Chloride (

    
    , 4.0 equiv, 1.54 mL) dropwise over 10 minutes.
    
    • Causality: Dropwise addition controls the exothermic reaction between

      
       and methanol.
      
    • Self-Validation Checkpoint 2: Upon complete addition and stirring for 15 minutes, the suspension should transition into a clear, colored solution. This visual cue confirms the successful formation of the soluble bis-hydrochloride salt.

  • Reflux: Transfer the flask to an oil bath and heat to reflux (65 °C) for 12–18 hours.

  • Monitoring: Analyze an aliquot via LC-MS. The starting material (

    
     189 
    
    
    
    ) should be completely consumed, replaced by the methyl ester (
    
    
    203
    
    
    ).
  • Workup & Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol and excess

    
    . To remove residual acidic volatiles, co-evaporate the crude residue with toluene (2 × 15 mL).
    
  • Trituration: Suspend the resulting residue in cold diethyl ether (20 mL), stir vigorously for 30 minutes, and filter the precipitate. Dry under high vacuum to afford 5-aminoquinoline-3-carboxylate methyl ester as a bis-hydrochloride salt.

Protocol B: Trimethylsilyl Chloride ( ) Mediated Mild Esterification

Best for: Sensitive analogs or when avoiding the generation of


 gas is preferred.
  • Preparation: Suspend 5-aminoquinoline-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M) in a dry flask under an inert atmosphere.

  • Activation: At room temperature, add Trimethylsilyl chloride (

    
    , 5.0 equiv) in one portion.
    
    • Causality:

      
       reacts quantitatively with methanol to generate anhydrous 
      
      
      
      and
      
      
      . The
      
      
      acts as an effective water scavenger, continuously driving the Fischer esterification equilibrium forward without the need for a Dean-Stark apparatus[2][3].
  • Heating: Heat the mixture to 50 °C for 24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with a 1:1 mixture of ethyl acetate and hexanes, filter, and dry to yield the product as a bis-hydrochloride salt.

Comparative Data & Analytics

The following table summarizes the quantitative operational metrics for both protocols, allowing researchers to select the optimal method based on their specific laboratory constraints.

ParameterProtocol A (

)
Protocol B (

)
Reagent Equivalents 3.0 – 5.0 equiv5.0 – 10.0 equiv
Operating Temperature 65 °C (Reflux)25 °C to 50 °C
Reaction Time 12 – 18 hours24 – 48 hours
Typical Yield 85% – 95%75% – 85%
Moisture Scavenging Chemical (

reacts with

)
Chemical (

formation)[3]
Impurity Profile Trace chlorination on electron-rich ringsExtremely clean; no over-oxidation
Primary Advantage Highly rapid, complete conversionMild, non-oxidative, safer handling

Troubleshooting & Self-Validation

To ensure absolute trustworthiness in the synthetic workflow, monitor for the following common failure modes:

  • Failure Mode 1: Formation of a Gummy Oil upon Concentration.

    • Cause: Incomplete removal of

      
       or trapped methanol.
      
    • Solution: Do not attempt to scrape the oil. Redissolve the crude mixture in a minimal amount of methanol, add a large volume of toluene, and re-evaporate on the rotary evaporator. The azeotropic removal of water/methanol will force the product to crash out as a free-flowing powder.

  • Failure Mode 2: LC-MS shows a mass of

    
     375 
    
    
    
    .
    • Cause: This indicates dimer formation (amide coupling between two substrate molecules).

    • Solution: This occurs if the reaction was not sufficiently acidic. Ensure the methanol is strictly anhydrous before use, and verify that the

      
       or 
      
      
      
      reagents are fresh and have not hydrolyzed in their storage bottles. The amine must be fully protonated before the carboxylic acid is activated.
  • Free-Basing the Product: The protocols above isolate the product as the bis-

    
     salt, which is highly stable for long-term storage. If the free base is required for subsequent coupling steps, dissolve the salt in water, carefully adjust the pH to 7.5-8.0 using saturated aqueous 
    
    
    
    , and extract with ethyl acetate. Caution: Do not exceed pH 9, as the ester may undergo base-catalyzed hydrolysis back to the carboxylic acid.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. Available at:[Link]

Sources

Application Note: 5-Aminoquinoline-3-Carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs) and bioactive transition metal complexes relies heavily on the selection of versatile, multidentate ligands. 5-Aminoquinoline-3-carboxylic acid (5-AQ-3-COOH) represents a highly tunable scaffold in coordination chemistry. By integrating a rigid quinoline backbone, a chelating/bridging carboxylate group, and an electron-donating amino group, this ligand facilitates the construction of diverse architectures—ranging from luminescent coordination polymers to redox-active enzyme inhibitors.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to synthesizing and characterizing metal complexes using 5-AQ-3-COOH.

Chemical Rationale & Coordination Mechanics

The utility of 5-AQ-3-COOH stems from its distinct coordination sites, which dictate the structural outcome of the resulting metal complex:

  • N,O-Chelation & Bridging : The spatial arrangement of the quinoline nitrogen (N1) and the carboxylate group at C3 allows for the formation of highly stable six-membered chelate rings with transition metals. Under hydrothermal conditions, the carboxylate group can transition from a bidentate chelator to a bridging ligand, linking multiple metal centers into 2D or 3D distorted trigonal-bipyramidal geometries (1)[1].

  • Electronic Tuning via the 5-Amino Group : The -NH₂ group acts as a strong electron-donating group (EDG) via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), red-shifting the ligand's absorption and emission spectra. When coordinated to d¹⁰ metals like Zn(II) or Cd(II), this enables intense, tunable intraligand photoluminescence (2)[2].

  • Supramolecular & Biological Targeting : The uncoordinated 5-amino group serves as a potent hydrogen bond donor. In materials science, this stabilizes MOF architectures. In pharmacology, it enhances binding affinity to the active sites of target enzymes, such as urease, significantly lowering the inhibitory IC₅₀ compared to unsubstituted analogs (3)[3].

G L 5-Aminoquinoline-3-Carboxylic Acid (Multidentate Ligand) M1 d10 Metals (Zn²⁺, Cd²⁺) L->M1 N,O-Coordination M2 Transition Metals (Cu²⁺, Co²⁺) L->M2 N,O-Chelation Cond1 Hydrothermal Synthesis (140°C, High Pressure) M1->Cond1 Cond2 Solvent Reflux (65°C, Ambient Pressure) M2->Cond2 Prod1 Coordination Polymers (MOFs) Cond1->Prod1 Slow Crystallization Prod2 Mononuclear Complexes Cond2->Prod2 Kinetic Control App1 Luminescent Sensors Prod1->App1 Intraligand Emission App2 Bioactive Agents (Inhibitors) Prod2->App2 Redox & Geometry

Fig 1: Reaction pathways and applications of 5-AQ-3-COOH metal complexes.

Diagnostic Data Presentation

Before proceeding to advanced characterization (e.g., Single-Crystal XRD), researchers must validate coordination using spectroscopic markers. Table 1 summarizes the self-validating quantitative shifts expected upon successful metal complexation.

Table 1: Diagnostic Spectroscopic Markers for 5-AQ-3-COOH Coordination

Diagnostic MarkerFree 5-AQ-3-COOHCoordinated ComplexInterpretation & Causality
IR:

~2900–3300 cm⁻¹ (broad)AbsentDeprotonation of the carboxylic acid confirms covalent M–O bond formation.
IR:

~1710 cm⁻¹1580–1620 cm⁻¹Shift to lower wavenumber indicates carboxylate participation in coordination.
IR:

N/A< 150 cm⁻¹ (Bidentate)150–200 cm⁻¹ (Bridging)The difference between

and

dictates the exact coordination geometry.
¹H NMR: H2 (Quinoline) ~9.3 ppm~9.6 ppm (Downfield)Metal coordination at N1 withdraws electron density, deshielding the adjacent H2 proton.
UV-Vis:

~320 nm~340 nm (Bathochromic)Ligand planarization and metal-induced electronic stabilization narrow the HOMO-LUMO gap.

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Luminescent[Cd(5-AQ-3-COO)₂]ₙ Coordination Polymers

Designed for materials scientists developing photoluminescent sensors.

  • Ligand Dissolution : Dissolve 0.2 mmol of 5-AQ-3-COOH in 10 mL of deionized water.

    • Causality: Water is an environmentally benign solvent that excellently supports the high autogenous pressures required for hydrothermal synthesis.

  • pH Optimization : Adjust the solution pH to 6.0 using 0.1 M NaOH.

    • Causality: The pKa of the carboxylic acid is ~4.5. A pH of 6 ensures complete deprotonation to the active carboxylate species, which is mandatory for metal binding, while strictly avoiding highly alkaline conditions that would cause the kinetic precipitation of inactive Cd(OH)₂.

  • Metal Addition : Add 0.1 mmol of CdCl₂·2.5H₂O and stir for 30 minutes.

    • Causality: Cd(II) is a closed-shell d¹⁰ metal. Its lack of d-d transitions prevents the non-radiative quenching of ligand-centered luminescence, ensuring a high quantum yield in the final material.

  • Hydrothermal Reaction : Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Heat at 140 °C for 72 hours.

    • Causality: Autogenous pressure and elevated temperature overcome the activation energy required to form thermodynamically stable bridging coordination networks, preventing the formation of kinetic, amorphous precipitates.

  • Controlled Crystallization : Cool the autoclave to room temperature at a strict rate of 5 °C/h.

    • Causality: Slow cooling is the critical self-validating step for obtaining diffraction-quality single crystals. Rapid cooling will result in a microcrystalline or amorphous powder.

  • Isolation : Filter the resulting block-shaped crystals, wash with distilled water and ethanol, and dry in air.

Protocol B: Synthesis of Bioactive[Cu(5-AQ-3-COO)₂(H₂O)₂] Mononuclear Complexes

Designed for pharmacologists targeting antimicrobial or enzyme-inhibitory pathways.

  • Ligand Activation : Dissolve 0.2 mmol of 5-AQ-3-COOH in 15 mL of methanol. Add 0.2 mmol of triethylamine (Et₃N).

    • Causality: Et₃N acts as a non-nucleophilic base to deprotonate the carboxylic acid. Methanol is chosen because the final mononuclear complex is insoluble in it, driving the reaction forward via Le Chatelier's principle (precipitation).

  • Metal Complexation : Dissolve 0.1 mmol of Cu(OAc)₂·H₂O in 5 mL of methanol and add dropwise to the ligand solution.

    • Causality: Cu(II) prefers square planar or Jahn-Teller distorted octahedral geometries, perfectly accommodating two bidentate 5-AQ-3-COO ligands in the equatorial plane, with water molecules occupying the axial positions (4)[4].

  • Thermal Maturation : Reflux the mixture at 65 °C for 4 hours.

    • Causality: Refluxing provides the kinetic energy necessary for complete ligand exchange (displacing the acetate ligands) and drives the formation of the thermodynamically favored N,O-chelated complex.

  • Isolation and Purification : Cool to room temperature. Collect the resulting precipitate via vacuum filtration. Wash with cold methanol and diethyl ether, then dry under vacuum.

    • Causality: Washing with cold, low-polarity solvents removes unreacted ligand and Et₃N·HOAc byproducts without dissolving the target complex.

Self-Validating Systems & Troubleshooting

To ensure the integrity of your synthesis before committing to expensive assays or crystallography, utilize the following self-validation checks:

  • Validation Check 1 (Solubility & Phase) : Coordination polymers (Protocol A) should be highly insoluble in common organic solvents (MeOH, DCM, Acetone) due to their extended 3D lattice. If your product dissolves easily in methanol, you have likely formed a mononuclear complex or failed to deprotonate the ligand.

  • Validation Check 2 (IR Spectroscopy) : Immediately run an ATR-FTIR on the dried powder. The disappearance of the broad O-H stretch (~3000 cm⁻¹) and the separation of the

    
     and 
    
    
    
    carboxylate bands (
    
    
    ) will instantly confirm whether the metal is bound and whether the geometry is chelating or bridging.
  • Troubleshooting Amorphous Yields (Protocol A) : If Protocol A yields an amorphous powder instead of crystals, the nucleation rate is too high. Action : Reduce the concentration of all reactants by 50% and decrease the cooling rate from 5 °C/h to 2 °C/h.

  • Troubleshooting Low Yields (Protocol B) : If no precipitate forms upon cooling, the pH is likely too low, leaving the ligand protonated. Action : Add 1-2 additional drops of Et₃N to force deprotonation and initiate precipitation.

References

  • Poly[(μ2-quinoline-3-carboxylato-κ2 N:O)(μ2-quinoline-3-carboxylato-κ3 N:O,O′)cadmium] Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications Source: MDPI Molecules URL:[Link]

  • Synthesis and Spectroscopic Characterization of Co(II) Complex Derived from Aminoquinoline Source: LBP World / Golden Research Thoughts URL:[Link]

  • Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies Source: Taylor & Francis Online URL: [Link]

Sources

Application Notes and Protocols: Functionalization of the C3-Carboxylic Acid Group in Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and unique electronic properties make it an ideal framework for molecular design. Within this class of compounds, quinoline-3-carboxylic acids represent a particularly valuable synthetic intermediate. The carboxylic acid group at the C3 position serves as a versatile and reactive handle, enabling a wide array of chemical transformations. This allows for the systematic modification of molecular properties, such as solubility, lipophilicity, and target binding affinity, which is of paramount importance in drug discovery and materials science.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the diverse methods available for the functionalization of the C3-carboxylic acid group of quinolines. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for key transformations.

Core Functionalization Pathways: An Overview

The C3-carboxylic acid is a gateway to a multitude of other functional groups. The primary transformations involve leveraging the reactivity of the carboxyl group either directly or through an activated intermediate. These pathways include conversion to amides, esters, alcohols, ketones, nitriles, and amines, as well as complete removal or replacement of the carboxyl group through decarboxylative reactions.

G Q_COOH Quinoline-3-Carboxylic Acid Amide Amide Q_COOH->Amide Amine, Coupling Agent Ester Ester Q_COOH->Ester Alcohol, Acid Catalyst Alcohol Primary Alcohol Q_COOH->Alcohol LiAlH4 AcylAzide Acyl Azide Q_COOH->AcylAzide DPPA, Base AcylHalide Acyl Halide Q_COOH->AcylHalide SOCl2 Decarboxylation Decarboxylation Q_COOH->Decarboxylation Heat or Catalyst Nitrile Nitrile Amide->Nitrile Dehydrating Agent Amine Primary Amine AcylAzide->Amine Curtius Rearrangement Ketone Ketone AcylHalide->Ketone Organocuprate AlkylHalide Alkyl Halide Decarboxylation->AlkylHalide Hunsdiecker Reaction THQ Tetrahydroquinoline Decarboxylation->THQ Pd/C, H-source

Figure 1: Key functionalization pathways originating from quinoline-3-carboxylic acid.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The conversion of carboxylic acids to amides is one of the most frequently performed reactions in drug development, as the amide bond is a stable and key structural feature of peptides and many synthetic drugs.[1][2] Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, activating agents are required to make the carboxyl group susceptible to nucleophilic attack by the amine.

Causality & Mechanistic Insight

Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) function by converting the hydroxyl of the carboxylic acid into a better leaving group.[4] In the case of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), the carboxylic acid adds across the C=N double bond, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the amide bond, releasing an N,N'-disubstituted urea as a byproduct. The addition of auxiliaries like N-hydroxysuccinimide (NHS) can further enhance efficiency by forming a semi-stable activated ester, which is less prone to side reactions and can improve yields, especially with sterically hindered substrates.[3]

G cluster_activation Activation Step cluster_coupling Coupling Step Q_COOH Quinoline-COOH Intermediate O-Acylisourea Intermediate Q_COOH->Intermediate + EDC EDC EDC->Intermediate Amide Quinoline-CONH-R Intermediate->Amide Urea Urea Byproduct Intermediate->Urea Amine R-NH2 Amine->Amide +

Figure 2: Workflow for amide coupling using EDC as an activating agent.

Comparative Data of Common Coupling Reagents
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages
EDC NHS or Sulfo-NHSNone or mild baseDCM, DMF, Water1-12 hours60-95%Water-soluble byproduct, good for aqueous media.[3]
DCC HOBtNone or mild baseDCM, THF2-12 hours70-95%Inexpensive, highly effective.
HATU NoneDIPEADMF, NMP1-4 hours80-99%Very fast, highly efficient, good for hindered substrates.[2]
SOCl₂ NoneNoneToluene, DCM1-3 hours75-95%Forms acyl chloride in situ; inexpensive but harsh.
Protocol 1: General Amide Coupling using HATU

This protocol is recommended for its high efficiency and broad substrate scope, including sterically demanding amines.

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Amine (hydrochloride salt or free base) (1.1-1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv).

  • Solvent & Base Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Add DIPEA (2.5 equiv) dropwise to the stirred solution at room temperature. Note: If using an amine hydrochloride salt, use an additional equivalent of DIPEA.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: Washing with LiCl solution can help remove residual DMF. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Esterification

Esterification is a fundamental transformation used to modify polarity and bioavailability. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[5]

Causality & Mechanistic Insight

In Fischer esterification, the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.[5][6] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used as the solvent (in large excess) or water is removed as it is formed.[5]

Protocol 2: Fischer Esterification

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated NaHCO₃ (aq), brine

Procedure:

  • Reaction Setup: Suspend quinoline-3-carboxylic acid in the desired alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: a. Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. b. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Carefully wash the organic solution with saturated aqueous NaHCO₃ until effervescence ceases, followed by a wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.

Reduction to Primary Alcohols

Reducing the C3-carboxylic acid to a primary alcohol provides a new point for diversification, for example, through etherification or conversion to an alkyl halide.

Causality & Mechanistic Insight

Carboxylic acids are resistant to reduction by mild agents like sodium borohydride.[7] A powerful hydride source, such as Lithium Aluminum Hydride (LiAlH₄), is required.[7][8] The reaction proceeds in two stages. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid is removed by the hydride, releasing H₂ gas. The resulting carboxylate is then coordinated to the aluminum species, which facilitates the reduction of the carbonyl to the primary alcohol.[8] An excess of the reducing agent is necessary to account for the initial deprotonation.[8]

Protocol 3: Reduction using LiAlH₄

⚠️ Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere in an anhydrous solvent.

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • 1 M NaOH (aq), water

  • Rochelle's salt (Potassium sodium tartrate) solution (optional, for work-up)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the quinoline-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux (e.g., 60 °C) for 2-16 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up (Fieser Method): a. Cool the reaction mixture back to 0 °C. b. Quench the reaction by the slow, sequential, dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used). ii. 'X' mL of 15% aqueous NaOH. iii. '3X' mL of water. c. Remove the ice bath and stir the resulting granular white precipitate vigorously for 1 hour. d. Filter the precipitate through a pad of Celite®, washing thoroughly with THF or ethyl acetate. e. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography.

Rearrangement and Decarboxylative Pathways

These advanced methods dramatically alter the quinoline core by removing the carboxyl group and installing a new functionality in its place.

Curtius Rearrangement: Accessing C3-Aminoquinolines

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[9][10] The process involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate intermediate with the loss of N₂ gas.[9][11][12] This isocyanate can then be trapped with various nucleophiles. Hydrolysis with aqueous acid yields the primary amine via a carbamic acid intermediate.

G Q_COOH Quinoline-3-COOH AcylAzide Quinoline-3-CON3 Q_COOH->AcylAzide DPPA, Et3N Isocyanate Quinoline-3-N=C=O AcylAzide->Isocyanate Heat (Δ), -N2 CarbamicAcid Quinoline-3-NHCOOH Isocyanate->CarbamicAcid + H2O Amine Quinoline-3-NH2 CarbamicAcid->Amine - CO2

Figure 3: Reaction pathway for the Curtius rearrangement to form a C3-aminoquinoline.

Protocol 4: One-Pot Curtius Rearrangement

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.2 equiv)

  • tert-Butanol (t-BuOH) or Benzyl alcohol

  • Anhydrous Toluene or Dioxane

  • Reagents for deprotection (e.g., Trifluoroacetic acid for Boc group)

Procedure:

  • Acyl Azide Formation: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid in anhydrous toluene. Add triethylamine (1.2 equiv) followed by the dropwise addition of DPPA (1.1 equiv). Stir at room temperature for 1-2 hours.

  • Rearrangement and Trapping: Add tert-butanol (to form a Boc-protected amine) or benzyl alcohol (for a Cbz-protected amine) (2.0-5.0 equiv) to the mixture. Heat the reaction to reflux (80-110 °C) and stir for 2-16 hours, monitoring for the formation of the isocyanate and its subsequent trapping.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Deprotection: Purify the resulting carbamate by column chromatography. The protecting group (e.g., Boc) can then be removed under standard conditions (e.g., TFA in DCM) to yield the final primary amine.

Hunsdiecker Reaction: Decarboxylative Halogenation

The Hunsdiecker reaction converts a carboxylic acid to an alkyl or aryl halide with one fewer carbon atom.[13][14] The classic method involves the reaction of a silver salt of the carboxylic acid with a halogen.[13][15] The reaction proceeds via a free-radical mechanism.[14][16]

Protocol 5: Modified Hunsdiecker Reaction

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Silver Nitrate (AgNO₃) (1.0 equiv) or Thallium(I) Acetate

  • N-Bromosuccinimide (NBS) or Iodine

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Salt Formation: Prepare the silver salt of the quinoline-3-carboxylic acid by reacting it with one equivalent of silver nitrate in an appropriate solvent system (e.g., water/ethanol) and isolating the precipitate. Dry the salt thoroughly under vacuum.

  • Halogenation: Suspend the dry silver carboxylate in anhydrous CCl₄ under an inert atmosphere. Add the halogenating agent (e.g., NBS for bromination) portion-wise.

  • Reaction: Heat the mixture to reflux, often with irradiation from a tungsten lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction and filter off the silver salts (AgBr). Wash the filtrate with aqueous sodium thiosulfate (to remove excess halogen) and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting 3-haloquinoline by column chromatography.

Palladium-Catalyzed Decarboxylation-Transfer Hydrogenation

For applications where the complete removal of the C3-substituent is desired while simultaneously reducing the quinoline ring, a palladium-catalyzed reaction can be employed. This process combines decarboxylation with transfer hydrogenation to produce 1,2,3,4-tetrahydroquinolines.[17][18]

Protocol 6: Decarboxylative Hydrogenation

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Palladium on Carbon (Pd/C, 10 wt. %, ~1 mol%)

  • Ammonium formate (HCOONH₄) (3-5 equiv)

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask, add the quinoline-3-carboxylic acid, ammonium formate, and Pd/C.

  • Solvent & Reaction: Add ethanol and heat the mixture to reflux (approx. 80 °C).[18]

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture and filter through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Purification: Concentrate the filtrate and purify the resulting 1,2,3,4-tetrahydroquinoline by standard methods if necessary.

References

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.
  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • reduction of carboxylic acids. Chemguide.
  • Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. The Journal of Organic Chemistry - ACS Publications.
  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
  • Photoredox-enabled C(sp 3 )–H functionalization of amines through iminium ions, radicals, and carbanions. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC.
  • Carboxylic Acids to Ketones. Chemistry Steps.
  • Hunsdiecker reaction. Wikipedia.
  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au - ACS Publications.
  • Preparation of nitriles from carboxylic acids. Google Patents.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
  • Curtius rearrangement. Wikipedia.
  • Carboxylic Acids to Alcohols. Chemistry Steps.
  • Direct Conversion of Carboxylic Acids to Alkyl Ketones. PMC.
  • The Conversion of Carboxylic Acids to Ketones: A Repeated Discovery. ResearchGate.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme.
  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Chemistry Hunsdiecker Reaction. SATHEE.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. ResearchGate.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI.
  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate.
  • Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. Almac.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
  • 08.08 Esterification of Carboxylic Acids. YouTube.
  • Hunsdiecker Reaction. Alfa Chemistry.
  • recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. chemrxiv.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions. Chemical Communications (RSC Publishing).
  • "Redefining the Scope of the Curtius Reaction via a Dehomologation of C". Digital Commons @ University of South Florida.
  • How can you convert a carboxylic acid to a ketone?. Quora.
  • Hunsdiecker reactions follow free radical mechanisms. Though 1⁰ radic. askIITians.
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Ester synthesis by esterification. Organic Chemistry Portal.

Sources

Application Note: Microwave-Assisted Synthesis of Aminoquinoline Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Aminoquinolines—particularly 4-aminoquinolines and 8-aminoquinolines—are privileged pharmacophores in medicinal chemistry. They form the structural backbone of critical antimalarial (e.g., chloroquine) and antitubercular agents. Historically, the synthesis of these derivatives via Nucleophilic Aromatic Substitution (SNAr) of 4,7-dichloroquinoline with various amines has been a thermodynamic bottleneck. Conventional thermal heating requires extended reaction times (12–24 hours), harsh conditions, and often results in poor regioselectivity and diminished yields due to thermal degradation and side-product formation.

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By utilizing dielectric heating, microwaves directly couple with the molecular dipoles of the solvent and reagents. Solvents such as Dimethyl Sulfoxide (DMSO) possess a high loss tangent (


), meaning they highly efficiently convert electromagnetic energy into localized thermal energy. This volumetric heating creates an inverted temperature gradient that eliminates the "wall-effects" of conventional oil baths, dramatically lowering the activation energy barrier for the formation of the Meisenheimer intermediate during the SNAr addition-elimination sequence1[1].

Mechanistic Workflow and Optimization

The efficiency of MAOS relies heavily on the causality between solvent properties and microwave absorptivity. In the synthesis of 4-aminoquinolines, the polar nature of the SNAr transition state is stabilized by highly polar aprotic solvents (like DMSO) under microwave irradiation. Furthermore, the addition of promoters like phenol acts as a proton donor, increasing the electrophilicity of the C4 position on the quinoline ring, thereby facilitating nucleophilic attack by sterically hindered amines.

G A 4,7-Dichloroquinoline + Amine B Solvent Addition (DMSO, high tan δ) A->B C Microwave Irradiation (140-160°C) B->C D Meisenheimer Complex (Transition State) C->D E Product Isolation (Extraction) D->E F 4-Aminoquinoline Derivative E->F

Workflow and transition state progression for microwave-assisted SNAr of aminoquinolines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and safety.

Protocol A: Synthesis of 4-Aminoquinoline-Phthalimide Conjugates (Antitubercular Leads)

This rapid protocol yields highly potent antitubercular triads, demonstrating quantitative yields in mere minutes2[2].

  • Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 4-aminoquinoline-diamine (1.0 mmol) and the appropriate phthalic anhydride derivative (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO. Causality Note: The high dielectric constant of DMSO ensures optimal microwave absorption, preventing the need for external heating elements.

  • Microwave Irradiation: Seal the vial with a Teflon septum. Irradiate the mixture in a dedicated microwave synthesizer set to 160 °C for exactly 2 minutes. Ensure the system is set to dynamic power modulation to maintain the target temperature without thermal overshooting.

  • Validation & Workup: Cool the vial rapidly to room temperature using the synthesizer's compressed air cooling system. Verify the complete consumption of starting materials via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.

  • Isolation: Pour the crude mixture into 20 mL of ice-cold distilled water. Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual DMSO, and recrystallize from ethanol to afford the pure conjugate.

Protocol B: Phenol-Assisted Fusion for 4-N-Methylaminoquinolines (Antimalarial Leads)

This protocol utilizes phenol as both a solvent and a catalyst to lower the activation energy for fusion reactions 3[3].

  • Preparation: Combine 4,7-dichloroquinoline (1.0 mmol) and the N-methylated secondary amine (1.2 mmol) in a heavy-walled microwave vessel.

  • Promoter Addition: Add phenol (2.0 mmol) to the mixture.

  • Microwave Irradiation: Irradiate the mixture at atmospheric pressure at 145 °C for 30 minutes. Critical Safety Check: Do not exceed 145 °C, as higher temperatures will result in significant charring and degradation of the reaction mixture.

  • Validation & Workup: Cool to room temperature. Dilute the crude mixture with dichloromethane (20 mL) and wash with 10% aqueous NaOH (3 x 15 mL). Causality Note: The basic wash is strictly required to deprotonate and remove the excess phenol promoter into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the target 4-N-methylaminoquinoline.

Quantitative Data Summary

The implementation of MAOS provides a stark statistical advantage over conventional thermal methods, as summarized below:

Reaction TypeTarget ScaffoldHeating MethodTemp (°C)TimeYield (%)
SNAr with Phthalic Anhydride4-Aminoquinoline-PhthalimideConventional14012-24 h45-60
SNAr with Phthalic Anhydride4-Aminoquinoline-PhthalimideMicrowave1602 min>90
Phenol-Assisted Fusion4-N-MethylaminoquinolineConventional1406-8 h50-65
Phenol-Assisted Fusion4-N-MethylaminoquinolineMicrowave14530 min80-95

Pharmacological Impact

The rapid generation of aminoquinoline libraries via MAOS directly accelerates phenotypic screening in drug discovery. The synthesized scaffolds exhibit potent polypharmacology, primarily diverging into two distinct therapeutic pathways depending on their functionalization.

Pathways Core Microwave-Synthesized 4-Aminoquinoline Core Sub1 Antimalarial Pathway Core->Sub1 Sub2 Antitubercular Pathway Core->Sub2 Target1 Inhibition of Hemozoin Biocrystallization Sub1->Target1 binds hematin Target2 Inhibition of Mycolic Acid Biosynthesis Sub2->Target2 targets enzymes Outcome1 Plasmodium falciparum Death Target1->Outcome1 Outcome2 Mycobacterium tuberculosis Clearance Target2->Outcome2

Dual pharmacological pathways of 4-aminoquinoline derivatives in infectious diseases.

References

  • Rani, A., Viljoen, A., Kaur, S., & Kumar, V. (2017). Microwave-Assisted Highly Efficient Route to 4-Aminoquinoline-Phthalimide Conjugates: Synthesis and Anti-Tubercular Evaluation. ResearchGate. URL:[Link]

  • Sharma, et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. URL:[Link]

Sources

Troubleshooting & Optimization

improving solubility of 5-aminoquinoline-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AQ3CA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Overcoming Solubility Limits of 5-Aminoquinoline-3-Carboxylic Acid in Organic Media

Welcome to the Heterocycle Solubility Support Hub

You are likely reading this because you are struggling to dissolve 5-aminoquinoline-3-carboxylic acid (CAS: 1416439-59-2). You may have observed that it is insoluble in dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, and perhaps only sparingly soluble in methanol.

This guide is not a generic list of solvents. It is a technical breakdown of why this molecule resists solvation and how to chemically or physically manipulate it for your specific application (Reaction, Analysis, or Purification).

PART 1: The Core Problem (Root Cause Analysis)

To solve the solubility issue, you must understand the "Zwitterionic Lattice Lock."

5-aminoquinoline-3-carboxylic acid is not a simple organic molecule; it is a zwitterion. It possesses:

  • Basic centers: The quinoline nitrogen (

    
    ) and the 5-position amine.
    
  • Acidic center: The 3-position carboxylic acid (

    
    ).
    

In neutral organic solvents or solid state, the proton migrates from the acid to the basic nitrogen(s). This creates a species with both positive and negative charges, leading to an extremely high crystal lattice energy driven by intermolecular ionic bonds (salt bridges) and


-

stacking of the quinoline rings. Standard non-polar solvents (DCM, Toluene) cannot break these ionic interactions.

The Solution Strategy: You must disrupt this lattice by either pH manipulation (creating a net charge) or chemical derivatization (removing the charge capability).

PART 2: Solubility Decision Matrix

Before proceeding, identify your goal. The method for solubilizing the compound for NMR is different from solubilizing it for a reaction.

SolubilityMatrix Start Goal: Solubilize 5-Aminoquinoline-3-COOH Reaction Synthetic Reaction (Acylation, Coupling) Start->Reaction Analysis Analysis (NMR, HPLC) Start->Analysis Purification Purification (Extraction, Column) Start->Purification Protect MUST Derivatize Reaction->Protect SolventSwitch Solvent Modification Analysis->SolventSwitch pHAdjust pH Manipulation Purification->pHAdjust Esters Method A: Esterification (Methyl/Ethyl) Protect->Esters Preferred Boc Method B: N-Boc Protection Protect->Boc TFA TFA-d / D2O+DCl SolventSwitch->TFA DMSO DMSO-d6 (Heating often req.) SolventSwitch->DMSO Isoelectric Isoelectric Precipitation (pH ~6-7) pHAdjust->Isoelectric IonExchange Ion Exchange Resin pHAdjust->IonExchange

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.

PART 3: Troubleshooting Guides (Protocols)
Scenario A: "I need to run a reaction in organic solvent (DCM/THF)."

Diagnosis: You cannot run standard nucleophilic attacks or couplings on the zwitterion because it won't dissolve. Fix: Convert the carboxylic acid to an ester. This removes the zwitterionic character, drastically lowering the melting point and allowing solubility in DCM, EtOAc, and THF.

Protocol: Fischer Esterification (Methyl Ester Synthesis) This method is robust for amino-quinoline carboxylic acids.

  • Setup: Suspend 5-aminoquinoline-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq).

    • Why? SOCl₂ generates anhydrous HCl in situ and activates the carboxylate. The excess acid ensures the amine is protonated (HCl salt), preventing side reactions.

  • Reflux: Heat to reflux (65°C) for 4–12 hours. The suspension should clear as the ester forms.

  • Workup:

    • Concentrate in vacuo to remove MeOH/SOCl₂.

    • Critical Step: The residue is the hydrochloride salt of the ester. To make it soluble in DCM, you must free-base it.

    • Partition between DCM and sat. NaHCO₃ (aq).

    • Extract the organic layer.[1] The methyl ester will be highly soluble in DCM.

Result: You now have Methyl 5-aminoquinoline-3-carboxylate . This intermediate is soluble in standard organics and ready for further chemistry.

Scenario B: "I need to take an NMR, but it precipitates in DMSO."

Diagnosis: Even in DMSO-d6, the zwitterionic lattice can be stubborn. Fix: You must shift the equilibrium completely to the cationic form to break the intermolecular salt bridges.

Recommended Solvent Systems:

Solvent System Solubility Rating Application Note
DMSO-d6 Moderate General 1H NMR May require heating to 60°C to fully dissolve.
DMSO-d6 + 2 drops DCl/D₂O High 1H NMR Acidifies the amine/quinoline N, breaking the zwitterion.
TFA-d (Trifluoroacetic acid-d) Very High 1H / 13C NMR Best for stubborn samples. The molecule becomes fully protonated.

| D₂O + NaOD | Moderate | 1H NMR | Forms the anionic carboxylate salt. Good if acid-sensitive. |

Warning: When using TFA-d, remember that chemical shifts will move significantly downfield due to protonation of the ring nitrogen.

Scenario C: "I'm trying to purify it, but it's stuck on the baseline."

Diagnosis: On silica gel, the basic amine interacts with acidic silanols, and the carboxylic acid interacts with the surface. The molecule "streaks" or doesn't move. Fix: You cannot use standard Hexane/EtOAc. You must use a polar, buffered mobile phase.

Chromatography Guide:

  • Reverse Phase (C18): Highly recommended over Normal Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Why? The acid keeps the molecule protonated and soluble in the aqueous phase, preventing tailing.

  • Normal Phase (Silica): If you must use silica:

    • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (e.g., 90:9:1).

    • Why? The

      
       competes with the amine for silica sites, allowing your compound to elute.
      
PART 4: Mechanism of Action (Visualized)

Understanding the charge state is critical for extraction and isolation.

ChargeStates Cation Cationic Form (pH < 2) Soluble in Water/Acid (Protonated N, Protonated COOH) Zwitterion Zwitterionic Form (pH ~4-7) INSOLUBLE (Lattice Lock) (Protonated N, Deprotonated COO-) Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add Acid (HCl) Anion Anionic Form (pH > 10) Soluble in Water/Base (Neutral N, Deprotonated COO-) Zwitterion->Anion Add Base (NaOH) Anion->Zwitterion Add Acid (HCl)

Figure 2: The pH-dependent charge states. Solubility is lowest in the black "Zwitterion" zone (Isoelectric point).

PART 5: Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO for a reaction? A: Yes, these are "Polar Aprotic" solvents and will likely dissolve the compound, especially with heat. However , removing DMF/DMSO is difficult. If your product is also zwitterionic, you will struggle to extract it back out of the DMF. We strongly suggest esterification (See Scenario A) to allow the use of volatile solvents like DCM.

Q: How do I isolate the pure acid from water without a column? A: Use Isoelectric Precipitation .

  • Dissolve the crude material in strong acid (pH 1) or strong base (pH 12).

  • Slowly adjust the pH toward neutral (pH 6–7) using 1M NaOH or HCl.

  • Monitor for cloudiness. At the isoelectric point, the zwitterion will form and precipitate out of the water.

  • Filter the solid.[1]

Q: Why is my yield low during extraction? A: You are likely extracting at the wrong pH.

  • If you extract with DCM at pH 7, the zwitterion stays in the water.

  • Strategy: It is very difficult to extract the free amino-acid into organics. It is better to evaporate the water or use n-Butanol for extraction if strictly necessary.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. Esterification - General Procedures and Mechanisms. Retrieved from [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts.[2] ChemPhysChem.[2] Retrieved from [Link]

  • ResearchGate (2020). Community Discussion: How to desalt/purify zwitterions? Retrieved from [Link]

Sources

Technical Support Center: 5-Aminoquinoline-3-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Impurities from 5-Aminoquinoline-3-Carboxylic Acid Synthesis Document ID: TS-Q3CA-005 Version: 2.1 (Current) Status: Active

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub for 5-aminoquinoline-3-carboxylic acid (5-AQC) . If you are accessing this guide, you are likely facing low yields, persistent coloration, or difficult separations.

5-AQC is a deceptive molecule. It possesses three ionizable sites: the carboxylic acid (C3), the quinoline nitrogen (N1), and the exocyclic amine (C5). This creates a complex solubility profile where the molecule behaves as a zwitterion. Most purification failures stem from treating this molecule like a standard organic amine or a simple carboxylic acid.

This guide abandons generic advice in favor of mechanistic troubleshooting for the three most common impurity classes: Reduction Intermediates , Regioisomers , and Inorganic Residues .

Module 1: The "Black Box" of Reduction (Nitro-to-Amine)

Symptom: LC-MS shows a peak at [M+16] or [M+14] relative to the product. The product is colored (red/brown) even after workup. Root Cause: Incomplete reduction of the 5-nitroquinoline-3-carboxylic acid precursor.

The reduction of a nitro group is not instantaneous; it proceeds through a nitroso and hydroxylamine cascade. If your reaction stalls, you will isolate these toxic, colored intermediates.

The Impurity Cascade
  • Starting Material: 5-Nitroquinoline-3-carboxylic acid (Mass

    
    )
    
  • Intermediate 1: Nitroso (-NO)

    
     [M-16]
    
  • Intermediate 2: Hydroxylamine (-NHOH)

    
     [M-2] relative to amine (often seen as [M+16] vs product).
    
  • Product: 5-Aminoquinoline-3-carboxylic acid.

Troubleshooting Protocol: The "Hydrazine Spike"

If using Pd/C and


, catalyst poisoning by the free amine often stalls the reaction at the hydroxylamine stage.

Step-by-Step Fix:

  • Switch Hydrogen Source: If

    
     gas balloon/pressure is stalling, switch to Hydrazine Hydrate  (5-10 eq) with Pd/C in refluxing ethanol. The kinetic energy and surface activation often push the hydroxylamine over the energy barrier.
    
  • Acidic Scavenging: If the impurity persists, dissolve the crude solid in 1M HCl. The amine dissolves; the nitro/nitroso impurities are far less basic and can be extracted into Ethyl Acetate (EtOAc).

  • Validation: Check the aqueous layer by LC-MS before basification.

Module 2: The Isoelectric Trap (Workup & Precipitation)

Symptom: "I basified the reaction to pH 10, but got no precipitate," or "My product is stuck in the water phase." Root Cause: Misunderstanding the Isoelectric Point (pI).

5-AQC is amphoteric.

  • pH < 2: Soluble Cation (Protonated Quinoline N + Protonated Amine).

  • pH > 9: Soluble Anion (Deprotonated Carboxylate).

  • pH ~ 3.5 - 4.5 (pI): Insoluble Zwitterion (Net charge 0).

Critical Error: Many researchers basify to pH 10-12 (like a standard aniline workup), inadvertently re-dissolving the product as a carboxylate salt.

Visualization: The pH Swing Workflow

pH_Swing Start Crude Reaction Mixture (Acidic/Neutral) Acidify Acidify to pH 1-2 (Dissolve Product) Start->Acidify Filter Filter Insoluble Impurities (Nitro/Pd-C) Acidify->Filter Neutralize Slow Neutralization (Add NaOH/NH4OH) Filter->Neutralize Precipitate Target pH 3.8 - 4.2 (Precipitation Zone) Neutralize->Precipitate Stop here! Overshoot pH > 8 (Product Redissolves!) Neutralize->Overshoot Too much Base Overshoot->Neutralize Add Acid to fix

Figure 1: The "pH Swing" purification strategy. The target window is narrow (pH 3.8–4.2) due to the zwitterionic nature of the molecule.

Protocol: The "Gradient Precipitation"
  • Dissolve crude material in minimal 2M HCl.

  • Filter off any insoluble solids (Pd/C, unreacted nitro).

  • Place the filtrate on a pH meter with stirring.

  • Add 2M NaOH dropwise.

  • Watch Point: A precipitate will form around pH 3.0.

  • Stop Point: Continue to pH 4.0. Stir for 30 minutes.

  • Check: Filter a small aliquot. If the filtrate is still UV-active (TLC), adjust pH by ±0.5 units.

  • Collect solid and wash with cold water (pH 4 adjusted).

Module 3: Regioisomer Wars (5-Amino vs. 8-Amino)

Symptom: NMR shows small "shadow" peaks in the aromatic region. Root Cause: Upstream nitration issues. If the precursor was made via nitration of quinoline-3-carboxylic acid, you likely have 5-nitro and 8-nitro isomers. Reduction yields 5-amino and 8-amino isomers. Separation is difficult due to similar pKas.

Separation Strategy Table
Method5-Amino Isomer (Target)8-Amino Isomer (Impurity)Mechanism
Recrystallization Less Soluble in AcOHMore Soluble in AcOH8-amino group forms intramolecular H-bond with ring N, increasing solubility in organic acids.
Chelation Weak tridentate binderStrong bidentate binder8-amino + Ring N form a perfect "pocket" for Cu(II) or Fe(II).
The "Copper Wash" (Advanced)

If recrystallization fails, exploit the "8-hydroxyquinoline-like" geometry of the 8-amino isomer.

  • Dissolve mixture in dilute acid.

  • Add 0.1 eq of

    
    . The 8-amino isomer binds Cu tightly (similar to 8-hydroxyquinoline) and may precipitate or shift retention significantly.
    
  • Note: This is a high-risk/high-reward strategy requiring subsequent metal scavenging.

Module 4: Metal Scavenging (Pd/Fe Residues)

Symptom: Product is grey/black or fails downstream coupling reactions (catalyst poisoning). Root Cause: Amino-quinolines are excellent ligands for Palladium. Simple filtration is insufficient.

Protocol: The Thiol-Silica Treatment

Do not use charcoal (it binds the planar quinoline ring too strongly, causing yield loss).

  • Dissolve the semi-pure product in DMF or DMSO (solubility is poor in alcohols).

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10% w/w.

  • Stir at 40°C for 2 hours.

  • Filter while warm.

  • Precipitate product by pouring the DMF filtrate into water (pH adjusted to 4).

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography? A: Yes, but standard silica is acidic and will streak the amine. You must use DCM:MeOH:NH4OH (90:9:1) . The ammonia is critical to deprotonate the silica and allow the amine to elute.

Q: My product turned purple overnight on the bench. A: Aminoquinolines are photosensitive and prone to air oxidation (forming quinone-imines). Store under Argon in the dark. If oxidized, wash with a dilute solution of sodium dithionite (


).

Q: I cannot dissolve the product to take an NMR. A: This is classic zwitterion behavior. Do not use


. Use DMSO-d6  or D2O + NaOD  (converts to soluble carboxylate).

References

  • Gould-Jacobs Reaction & Quinoline Synthesis

    • Title: The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
    • Source: J. Am. Chem. Soc. 1939, 61, 10, 2890–2895.
    • URL:[Link]

  • Title: Isoelectric Point of Amino Acids: Calculation and Applications.
  • Separation of Nitroquinoline Isomers

    • Title: Process to separate 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).[1]

    • Source: European Patent Office / Google P
    • URL
  • Reduction Strategies for Nitro-Quinolines

    • Title: Synthesis and Biological Evalu
    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Aminoquinoline-3-Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of highly deactivated, sterically hindered heteroaromatic scaffolds. 5-aminoquinoline-3-carboxylic acid is notoriously difficult to couple due to its bifunctional nature, zwitterionic properties, and the inherent electronic deactivation of the quinoline core.

This guide provides field-proven methodologies, mechanistic explanations, and validated protocols to help you overcome these synthetic hurdles and achieve high-yielding amide couplings.

Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail when I try to acylate the 5-amino group? A: The failure stems from a combination of electronic deactivation and steric hindrance. The 5-amino group is an aromatic amine (aniline derivative) that is severely deactivated by the electron-withdrawing nature of the quinoline ring and the 3-carboxylic acid group. Furthermore, the 5-position experiences significant peri-steric hindrance from the adjacent C4 proton. Standard activated esters (like HOBt esters) are simply too bulky and insufficiently electrophilic to be attacked by this weak nucleophile. Solution: You must bypass standard activated esters and utilize highly reactive acyl imidazoliums or acyl fluorides . The combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI) generates an extremely reactive acyl imidazolium intermediate in situ, which is highly effective for coupling non-nucleophilic, hindered anilines[1].

Q2: I am trying to couple a bulky secondary amine to the 3-carboxylic acid. I observe low yields and unreacted starting material. What is the best approach? A: Activating the 3-carboxylic acid with bulky uronium salts (e.g., HATU) can lead to premature hydrolysis or coordination with the basic quinoline nitrogen. When the incoming amine is also sterically hindered, the tetrahedral intermediate formed during aminolysis becomes highly congested, raising the activation energy barrier. Solution: Convert the 3-carboxylic acid into an acyl fluoride using reagents like TFFH or Deoxo-Fluor[2]. Acyl fluorides are uniquely suited for sterically hindered couplings because the fluoride leaving group is exceptionally small (minimizing steric clash) and the C–F bond is highly resistant to hydrolysis, allowing the slow aminolysis step to proceed without competing degradation[3].

Q3: My starting material is completely insoluble in standard organic solvents (DCM, THF). How can I improve reaction homogeneity? A: 5-aminoquinoline-3-carboxylic acid exists as a zwitterion, forming a robust intermolecular hydrogen-bonding network that renders it insoluble in most non-polar and moderately polar solvents. Solution: Switch to highly polar aprotic solvents like NMP or DMF. To disrupt the hydrogen bonding, add a chaotropic salt such as anhydrous LiCl (up to 5% w/v). Alternatively, pre-forming a salt by adding a strong, non-nucleophilic base (like 2,6-lutidine or NMI) can fully deprotonate the carboxylic acid, breaking the zwitterionic lattice and drastically improving solubility.

Quantitative Data: Coupling Reagent Selection Matrix

To ensure self-validating experimental design, select your coupling reagent based on the specific vector of functionalization. The table below summarizes the causality behind reagent efficacy for this specific scaffold.

Coupling Reagent SystemTarget VectorReactivity ProfileSteric ToleranceEpimerization RiskIdeal Use Case for 5-Aminoquinoline-3-COOH
EDC / HOBt 3-COOHLow / ModeratePoorLowUnhindered primary amines (aliphatic).
COMU / Oxyma 3-COOHHighModerateVery LowCoupling moderately hindered amines; highly soluble byproducts[4].
TFFH / DIPEA 3-COOHVery HighExcellentModerateCoupling extremely bulky secondary amines via acyl fluoride[2].
TCFH / NMI 5-NH₂Extremely HighExcellentModerateAcylating the deactivated 5-amino group with external acids[1].

Experimental Protocols

Protocol A: Acylation of the Deactivated 5-Amino Group (TCFH/NMI Method)

This protocol utilizes TCFH and NMI to generate a highly reactive acyl imidazolium from an external carboxylic acid, forcing the amidation of the poorly nucleophilic 5-aminoquinoline core[1].

  • Preparation: In an oven-dried vial under nitrogen, dissolve the external carboxylic acid (1.2 equiv.) and 5-aminoquinoline-3-carboxylic acid (1.0 equiv., pre-protected at the 3-COOH if necessary, e.g., as a methyl ester) in anhydrous NMP (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv.) to the stirring solution. The solution should become homogeneous.

  • Activation: Cool the reaction to 0 °C. Add TCFH (1.2 equiv.) in one portion.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. The acyl imidazolium forms rapidly and undergoes aminolysis.

  • Workup: Quench the reaction with water. If the product is highly lipophilic, extract with EtOAc. If it remains zwitterionic, purify directly via reverse-phase HPLC.

Protocol B: Amidation of the 3-Carboxylic Acid (In Situ Acyl Fluoride Method)

This protocol uses TFFH to generate an acyl fluoride at the 3-position, minimizing steric clash for incoming bulky amines[2].

  • Preparation: Dissolve 5-aminoquinoline-3-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.15 M). Add 2,6-lutidine (3.0 equiv.) to ensure complete deprotonation and solubility.

  • Fluorination: Add TFFH (1.1 equiv.) to the mixture at room temperature. Stir for 30 minutes to ensure complete conversion to the acyl fluoride intermediate. (Note: The acyl fluoride is stable to moisture but highly reactive to amines).

  • Amine Addition: Add the sterically hindered secondary amine (1.5 equiv.).

  • Heating (Optional): If the amine is exceptionally bulky, heat the reaction to 60 °C for 12 hours.

  • Workup: Dilute with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with 1M HCl (if the product is not acid-sensitive) to remove unreacted amine and pyridine derivatives.

Mechanistic & Workflow Visualizations

Decision Tree: Coupling Strategy for 5-Aminoquinoline-3-Carboxylic Acid

The bifunctional nature of the molecule requires divergent activation strategies depending on which functional group is being targeted.

Workflow Start 5-Aminoquinoline-3-carboxylic acid PathA Goal: Acylate 5-Amino Group (Poor Nucleophile, Steric Hindrance) Start->PathA PathB Goal: Amidate 3-Carboxylic Acid (Electron-Deficient, Bulky Amine) Start->PathB SolA Use TCFH / NMI (Generates Acyl Imidazolium) PathA->SolA SolB Use TFFH or Deoxo-Fluor (Generates Acyl Fluoride) PathB->SolB

Caption: Divergent coupling strategies based on the target functionalization vector.

Mechanistic Pathway: TCFH/NMI Activation

Understanding the causality of the TCFH/NMI system is critical. NMI acts as both a nucleophilic catalyst and a base, reacting with TCFH to form the active intermediate.

Mechanism Acid External Carboxylic Acid Intermediate Highly Reactive Acyl Imidazolium Ion Acid->Intermediate Activation Reagent TCFH + NMI Reagent->Intermediate Product Sterically Hindered Amide Intermediate->Product Aminolysis Nucleophile 5-Aminoquinoline Core (Weak Nucleophile) Nucleophile->Product

Caption: Mechanism of TCFH/NMI mediated amide coupling overcoming poor nucleophilicity.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development Source: ACS Publications URL:[Link][4]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Organic & Biomolecular Chemistry Source: RSC Publishing URL:[Link][2]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations | Organic Letters Source: ACS Publications URL:[Link][1]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) | Organic Letters Source: ACS Publications URL:[Link][3]

Sources

Technical Support Center: 5-Aminoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Optimization of Solubility and Stability in Solution Reference ID: CAS 1416439-59-2

Introduction

Welcome to the technical support hub for 5-aminoquinoline-3-carboxylic acid . This guide addresses the unique physicochemical challenges posed by this amphoteric scaffold. As a researcher, you are likely encountering two primary bottlenecks: solubility limits (due to zwitterionic aggregation) and oxidative instability (driven by the electron-rich 5-amino substituent).

This document moves beyond standard datasheets to provide causal analysis and self-validating protocols for your experiments.

Module 1: Solubility & Dissolution Troubleshooting

The Issue: "The compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer."

Root Cause Analysis: The Zwitterionic Trap

5-aminoquinoline-3-carboxylic acid possesses three ionizable centers:

  • Carboxylic Acid (C3): pKa ~3–4 (Acidic)

  • Quinoline Nitrogen (N1): pKa ~4.9 (Basic)

  • Exocyclic Amine (C5-NH2): Weakly basic (pKa < 4 due to resonance delocalization into the electron-deficient pyridine ring).

At neutral pH (pH 6–7), the molecule often exists in a zwitterionic state (deprotonated carboxylate / protonated quinolinium). This results in a net neutral charge and minimal aqueous solubility, leading to aggregation and precipitation [1, 7].

Troubleshooting Protocol: The "pH Shift" Method

To maintain solubility in aqueous media, you must force the molecule away from its isoelectric point (pI).

Target StatepH StrategyMechanismRecommended For
Cationic pH < 3 Protonation of N1 and C5-NH2LC-MS mobile phases (0.1% Formic Acid)
Anionic pH > 8 Deprotonation of C3-COOHBiological assays (using Tris/Bicarbonate)
Neutral pH 4–6 AVOID (Zwitterionic Region)Precipitation Zone
Visual Guide: Solubility Decision Logic

Use this flowchart to determine the optimal solvent system for your application.

SolubilityLogic Start Start: Dissolution Strategy SolventCheck Primary Solvent Selection Start->SolventCheck DMSO Use DMSO Stock (Max 50mM) SolventCheck->DMSO Stock Prep Aqueous Aqueous Buffer Required? Precip Did it precipitate on dilution? Aqueous->Precip DMSO->Aqueous Dilution CheckpH Check Final pH vs pI Precip->CheckpH Yes Cosolvent Add Co-solvent (PEG400 or Cyclodextrin) Precip->Cosolvent No pH flexibility Adjust Adjust pH > 8 or < 3 CheckpH->Adjust If pH 4-7

Caption: Decision tree for overcoming zwitterionic precipitation events.

Module 2: Chemical Stability (Oxidation Prevention)

The Issue: "My clear solution turned yellow/brown after 24 hours."

Root Cause Analysis: Oxidative Degradation

The 5-amino group renders the quinoline ring electron-rich and susceptible to oxidation.

  • Auto-oxidation: In the presence of dissolved oxygen, the amino group can oxidize to form quinone-imine intermediates or azo-dimers [1].

  • Metal Catalysis: Trace transition metals (Fe, Cu) in buffers can catalyze this process, leading to rapid browning (polymerization).

  • N-Oxide Formation: The quinoline nitrogen is also susceptible to N-oxidation over long periods.

Self-Validating Stability Protocol

If you observe color change, validate the integrity of your compound using this checklist:

  • The Degassing Step:

    • Protocol: Sparge buffers with Argon or Nitrogen for 15 minutes before adding the compound.

    • Why: Removes dissolved oxygen, the primary reactant in auto-oxidation.

  • The Antioxidant Spike:

    • Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer.

    • Validation: If the solution remains clear with antioxidant but browns without it, the mechanism is confirmed as oxidation [11].

  • Chelation:

    • Add 1 mM EDTA to buffers.

    • Why: Sequesters trace metals that catalyze amino-oxidation [14].

Module 3: Photostability

The Issue: "Unexplained loss of potency or new peaks in HPLC after benchtop exposure."

Root Cause Analysis: Photo-Excitation

Quinolines are chromophores that absorb strongly in the UV/Blue region. Upon excitation, the 5-aminoquinoline core can undergo:

  • Radical Formation: Excited states can abstract protons or react with solvent, leading to ring-opening or dimerization [10, 17].

  • Photobasicity: The pKa of the quinoline nitrogen increases significantly in the excited state, altering reactivity under irradiation [17].

Visual Guide: Degradation Pathways

Understanding these pathways helps in identifying impurities in LC-MS.

Degradation Compound 5-Aminoquinoline-3-COOH Radical Excited State Radical Compound->Radical hv (Photon) Quinone Quinone-Imine / Azo-Dimer (Brown Color) Compound->Quinone Oxidation Light UV/Vis Light Light->Radical Oxygen Dissolved O2 / Metals Oxygen->Quinone NOxide N-Oxide Derivatives Radical->NOxide Solvent Adduct

Caption: Primary degradation pathways driven by light (photolysis) and oxygen (oxidation).

Module 4: Storage & Handling Guidelines

To maximize shelf-life, adhere to these strict handling conditions.

ParameterRecommendationTechnical Rationale
Solid Storage -20°C, Desiccated Prevents hydrolysis and moisture-mediated oxidation.
Stock Solvent DMSO (Anhydrous) High solubility; prevents proton exchange.
Stock Storage -80°C (Single Use) Avoids freeze-thaw cycles which induce micro-precipitation.
Light Protection Amber Vials + Foil Blocks UV excitation of the quinoline core.
Incompatible Aldehydes / Ketones Reacts with 5-NH2 to form Schiff bases [10].
References
  • Electrochemical Oxidation of Aminoquinolines. Journal of The Electrochemical Society, 2012. 1[1][2][3][4][5][6][7][8][9]

  • 5-Aminoquinoline-3-Carboxylic Acid Properties. Fluorochem Product Data. 10[3][4][6]

  • PubChem Compound Summary: 5-Aminoquinoline. National Library of Medicine. 11[1][2][3][4][6][9]

  • Effect of pH on Solubility of Quinoline Derivatives. AAPS PharmSciTech, 2019.[9] 9[1][3][4][6]

  • Photostability Testing of New Active Substances. EMA Guidelines. 12

  • Photophysical Properties of 5-Aminoquinoline. Spectrochimica Acta, 2009. 13[1][2][3][4][6][7][9]

  • Stability and Storage of Aminoquinolines. BenchChem Technical Guide. 8[1][3][4][6][7][9]

Sources

troubleshooting low yields in quinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of Quinoline-3-Carboxylic Acid (Q3CA) scaffolds.

This guide distinguishes between the two most common target structures in drug development:

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acids (The "Gould-Jacobs" product; precursors to fluoroquinolones like Ciprofloxacin).

  • Fully aromatic Quinoline-3-carboxylic acids (The "Friedländer" product; precursors to kinase inhibitors).

Module 1: Diagnostic & Method Selection

Start here. Low yields often stem from selecting a pathway incompatible with your specific substituent electronics.

Q: Which synthetic route matches my target?

  • Target A: 4-Oxo-quinoline-3-carboxylic acid (e.g., Antibiotic scaffolds).

    • Primary Route:Gould-Jacobs Reaction .[1][2][3][4][5]

    • Critical Bottleneck: Thermal cyclization (requires >250°C or strong acid).

  • Target B: Aromatic Quinoline-3-carboxylic acid (e.g., Kinase inhibitors).

    • Primary Route:Friedländer Annulation or Pfitzinger Reaction (modified).

    • Critical Bottleneck: Carbonyl self-condensation and catalyst selection.

MethodSelection Start Target Structure? Oxo 4-Oxo-quinoline-3-COOH (Fluoroquinolone precursor) Start->Oxo Aromatic Aromatic Quinoline-3-COOH (Kinase Inhibitor) Start->Aromatic GJ Route: Gould-Jacobs (Aniline + EMME) Oxo->GJ Fried Route: Friedländer (o-Aminoaldehyde + Beta-keto ester) Aromatic->Fried Risk1 Risk: Polymerization (Thermal Hump) GJ->Risk1 Risk2 Risk: Self-Condensation of Carbonyls Fried->Risk2

Caption: Decision matrix for selecting the optimal synthetic route based on the target pharmacophore.

Module 2: Troubleshooting the Gould-Jacobs Reaction

Context: This route involves condensing an aniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization.[3][5] This is the industrial standard but prone to "tarring" during the thermal step.

Phase 1: Condensation (Formation of Anilinomethylene Malonate)

Q: My yield is <50% in the first step. The product looks oily.

  • Diagnosis: Incomplete elimination of ethanol or reversible reaction kinetics.

  • Solution:

    • Solvent-Free Approach: Run the reaction neat (no solvent) at 110–120°C. This drives the equilibrium by boiling off the ethanol byproduct (bp 78°C) immediately.

    • Vacuum Assist: Apply weak vacuum (approx. 200 mbar) during the final hour of heating to remove trace ethanol and shift equilibrium to completion [1].

    • Purity Check: The intermediate must be solid. If oily, recrystallize from hexane/ethanol before proceeding. Impurities here will carbonize in the next step.

Phase 2: Cyclization (The "Thermal Hump")

Q: The reaction turns into black tar during cyclization. Yield is negligible. [6]

  • Diagnosis: Oxidation and polymerization caused by uncontrolled heating or insufficient dilution. The cyclization requires ~250°C, a temperature where most organics decompose.

  • Corrective Protocol (Thermal Method):

    • Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at 258°C, providing an internal temperature clamp.

    • Concentration: High dilution is mandatory (10–20 mL solvent per 1 g reactant) to prevent intermolecular polymerization.

    • Inert Atmosphere: Strictly degas solvents with N2/Ar. At 250°C, even trace oxygen causes rapid oxidative degradation [2].

Q: Is there a way to avoid the 250°C requirement?

  • Alternative Protocol (Acid Catalysis):

    • Use Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).[3]

    • Condition: Heat to 70–90°C for 2–4 hours.

    • Mechanism:[1][2][4][7][8][9] Acid-mediated Friedel-Crafts type cyclization.[6] This avoids thermal decomposition and typically boosts yields by 15–20% [3].

Q: My product is 4-hydroxy-3-ester. How do I get the acid?

  • Saponification: Standard hydrolysis (NaOH/H2O, reflux).

  • Note: Do not attempt to hydrolyze before cyclization; the dicarboxylic acid intermediate decarboxylates easily, ruining the cyclization potential.

Module 3: Troubleshooting the Friedländer Synthesis

Context: Condensation of o-aminoaryl aldehydes/ketones with carbonyls containing active methylenes.[6][10][11]

Q: I see starting material remaining, but also many side spots on TLC.

  • Diagnosis: The carbonyl partner (e.g., ethyl acetoacetate) is undergoing self-condensation faster than it reacts with the o-aminoaldehyde.

  • Solution:

    • Change Addition Order: Do not mix all reagents at once. Dissolve the o-aminoaldehyde and catalyst (e.g., piperidine or sulfamic acid) first, then add the carbonyl partner dropwise at reflux. This keeps the concentration of the active methylene low, favoring the cross-reaction [4].

Q: The reaction fails with electron-withdrawing groups (EWGs) on the aniline.

  • Mechanistic Insight: EWGs reduce the nucleophilicity of the amine, stalling the initial Schiff base formation.

  • Protocol Adjustment:

    • Switch to Lewis Acid Catalysis . Use ZnCl2 or FeCl3 (5–10 mol%) instead of basic conditions. Lewis acids activate the carbonyl oxygen of the partner, making it more susceptible to attack by the "sluggish" amine [5].

Module 4: Purification & Isolation (The "Hidden" Yield Killer)

Context: Quinoline-3-carboxylic acids are amphoteric (zwitterionic). They are soluble in both strong acid (protonated N) and strong base (deprotonated COOH).

Q: I added acid to precipitate the product, but it redissolved. Where is it?

  • The Trap: You likely over-acidified.

    • At pH < 1: The quinoline nitrogen protonates (Cationic species -> Soluble).

    • At pH > 8: The carboxylic acid deprotonates (Anionic species -> Soluble).

    • The Sweet Spot: You must target the Isoelectric Point (pI) .[9][12]

Q: How do I find the correct pH for precipitation?

  • Protocol:

    • Dilute the reaction mixture with water.

    • Monitor pH with a calibrated meter (paper is too imprecise here).

    • Adjust pH slowly. For most Q3CA derivatives, the pI is between pH 4.5 and 6.0 .

    • Visual Cue: The solution will become cloudy as it approaches the pI. Stop adding acid/base exactly when precipitation is heaviest.

    • Crystallization: If an amorphous solid forms, heat the slurry to reflux (in water/acetic acid) and cool slowly to induce crystallization.

Q: My product is trapped in the aqueous mother liquor.

  • Recovery:

    • Do not use simple extraction (DCM/EtOAc often fail for zwitterions).

    • Use n-Butanol for extraction; it is polar enough to pull the zwitterion from the aqueous phase.

Summary of Optimization Data
ParameterStandard ConditionOptimized ConditionExpected Yield Impact
Gould-Jacobs Step 1 Reflux in EthanolNeat (Solvent-free) @ 120°C +10-15% (Equilibrium shift)
Gould-Jacobs Step 2 Diphenyl ether @ 250°CEaton's Reagent @ 80°C +20% (Prevents tarring)
Friedländer Catalyst KOH / NaOHSulfamic Acid or ZnCl2 +15% (Reduced side reactions)
Isolation pH "Acidic" (pH < 1)Isoelectric (pH 4-6) +30% (Recovery efficiency)
References
  • Biere, H., & Seelen, W. (1976). Syntheses of 4-oxo-quinoline-3-carboxylic acids. Liebigs Annalen der Chemie. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Zewge, D., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. Molecules (MDPI). Link

  • Marco-Contelles, J., et al. (2009). Friedländer reaction: a powerful strategy for the synthesis of quinolines. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Link

Sources

preventing oxidation of aminoquinoline derivatives during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of Aminoquinoline Derivatives During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the oxidative instability of aminoquinolines (e.g., 8-aminoquinoline directing groups, primaquine derivatives, and synthetic intermediates).

The Causality of Aminoquinoline Oxidation

Aminoquinolines are notoriously susceptible to oxidative degradation during reaction workups. The core issue lies in the electron-rich nature of the amino-substituted quinoline ring. During standard liquid-liquid extractions, basification is required to partition the product into the organic layer. However, deprotonation converts the stable ammonium salt into a free base. This free base is highly electron-rich, significantly lowering its oxidation potential.

When exposed to ambient air, light, or trace transition metals, the free base undergoes single-electron transfer (SET) oxidation. This forms a transient nitrogen-centered radical that delocalizes across the quinoline ring, rapidly reacting with molecular oxygen to form deeply colored (pink, blue, or black) 5,6-quinolinequinone derivatives and intractable polymeric tars[1].

To prevent this, your workup must be a self-validating system of oxygen exclusion, radical quenching, and thermodynamic control .

Mechanistic Pathway of Degradation

Mechanism AQ Protonated Aminoquinoline (Stable Salt) Base Alkaline Workup (Deprotonation) AQ->Base FreeBase Free Base Aminoquinoline (Electron-Rich, Reactive) Base->FreeBase Radical Nitrogen-Centered Radical (Transient Intermediate) FreeBase->Radical Catalysts O2, Light, Trace Metals Catalysts->Radical Quinone 5,6-Quinolinequinones (Colored Impurities) Radical->Quinone Polymers Polymeric Tars (Yield Loss) Quinone->Polymers

Mechanistic pathway of aminoquinoline oxidative degradation during alkaline workup.

Troubleshooting & Optimization Workflow

Troubleshooting Start Issue: Product Darkens During Workup CheckAir Is the workup exposed to air? Start->CheckAir FixAir Deoxygenate solvents (N2/Ar sparge) CheckAir->FixAir Yes CheckPH Is the extraction highly basic (pH > 10)? CheckAir->CheckPH No FixAir->CheckPH FixPH Buffer to pH 8-9 (Use NaHCO3, not NaOH) CheckPH->FixPH Yes CheckMetals Are trace metals present? CheckPH->CheckMetals No FixPH->CheckMetals FixMetals Wash with 0.1M EDTA or Citric Acid CheckMetals->FixMetals Yes CheckLight Is the flask exposed to ambient light? CheckMetals->CheckLight No FixMetals->CheckLight FixLight Use amber glassware or aluminum foil CheckLight->FixLight Yes Success Clean, stable aminoquinoline product CheckLight->Success No FixLight->Success

Workflow for troubleshooting and preventing aminoquinoline oxidation during reaction workup.

Frequently Asked Questions (FAQs)

Q1: My aminoquinoline product turns dark brown immediately upon basification during liquid-liquid extraction. Why does this happen, and how can I prevent it? A1: Basification converts the protonated aminoquinoline salt into its free base form. The free base is highly electron-rich, making it hyper-reactive to dissolved oxygen[1]. Prevention: Do not use strong bases like NaOH (pH > 12). Instead, buffer the aqueous layer to pH 8–9 using saturated sodium bicarbonate (NaHCO₃). This minimizes the concentration of the fully deprotonated, hyper-reactive species while still allowing partitioning into the organic phase. Furthermore, perform the basification at reduced temperatures (0–5 °C), as lower kinetic energy drastically slows the oxidation rate[2].

Q2: Which antioxidants are best suited for the organic and aqueous layers during extraction? A2: The choice of antioxidant depends on the phase you are targeting:

  • Organic Phase: Butylated hydroxytoluene (BHT) is an excellent phenolic radical scavenger. It donates a hydrogen atom to quench free radicals, preventing them from attacking the amine[2].

  • Aqueous Phase: Sodium dithionite (Na₂S₂O₄) or glutathione (GSH) are highly effective. They act as strong reducing agents that rapidly consume dissolved oxygen and reduce any transiently formed quinone-imines back to the parent amine[3].

Q3: I am already using deoxygenated solvents, but I still see degradation. What am I missing? A3: You are likely dealing with trace metal catalysis or photolytic degradation. Trace transition metals (e.g., Cu, Fe, Pd) from tap water, lower-grade reagents, or even stainless steel needles can catalyze the autoxidation of amines[4]. Prevention: Wash the organic layer with an aqueous solution of a chelating agent, such as EDTA (0.1 M), to sequester pro-oxidant metal ions[4]. Additionally, aminoquinolines are photosensitive; wrap your separatory funnels in aluminum foil or use amber glassware to prevent UV/ambient light from accelerating the reaction[4].

Q4: How difficult is it to remove the 8-aminoquinoline directing group once the synthesis is complete? A4: The 8-aminoquinoline directing group forms a highly resonance-stabilized amide bond, making it exceptionally robust. Removal typically requires harsh solvolysis (concentrated acids/bases at 100–130 °C) or oxidative deprotection to convert the amide into a more labile imide[5].

Data Presentation: Antioxidant Selection Guide

AntioxidantPhase CompatibilityMechanism of ActionIdeal Use Case
Butylated Hydroxytoluene (BHT) OrganicPhenolic radical scavenger; donates H-atom to quench propagating radicals[2].Routine addition to extraction solvents (EtOAc, DCM) at 100–500 ppm.
Sodium Dithionite (Na₂S₂O₄) AqueousStrong reducing agent; consumes dissolved O₂ and reduces quinones.Highly sensitive 8-aminoquinolines; added directly to aqueous washes.
Glutathione (GSH) AqueousSulfhydryl group interacts with and neutralizes radicals[3].Biocompatible extractions or cell-based assay preparations.
Phosphites OrganicDecomposes hydroperoxides to prevent the formation of reactive oxidizing species[2].Long-term storage of purified aminoquinoline oils/resins.
EDTA / Citric Acid AqueousMetal chelator; sequesters pro-oxidant transition metals[4].Aqueous washes to remove Pd/Cu cross-coupling catalyst residues.

Experimental Protocols

Protocol 1: Anaerobic Liquid-Liquid Extraction with Antioxidants

This protocol is self-validating: by eliminating oxygen, sequestering metals, and quenching radicals simultaneously, the thermodynamic pathways for oxidation are entirely blocked.

Step 1: Solvent Deoxygenation

  • Transfer your extraction solvent (e.g., Ethyl Acetate) and aqueous buffer (e.g., sat. NaHCO₃) into separate Schlenk flasks.

  • Insert a long needle connected to an inert gas source (Nitrogen or Argon) below the liquid surface.

  • Sparge the solvents vigorously for 15–30 minutes to displace dissolved oxygen[4].

Step 2: Antioxidant & Chelator Addition

  • To the deoxygenated organic solvent, add 200 ppm of BHT[2].

  • To the deoxygenated aqueous buffer, add EDTA to a final concentration of 0.1 M[4]. (If the product is extremely sensitive, also add 0.1 M sodium dithionite).

Step 3: Temperature Control

  • Chill both the organic and aqueous solvents to 0–5 °C in an ice bath prior to use[2].

Step 4: Extraction & Partitioning

  • Transfer the crude reaction mixture to a separatory funnel wrapped in aluminum foil (to exclude light)[4].

  • Add the chilled, deoxygenated aqueous buffer to adjust the pH to 8–9.

  • Add the BHT-spiked organic solvent. Invert gently to avoid emulsion formation. Vent frequently under a stream of inert gas.

Step 5: Drying and Concentration

  • Separate the organic layer and dry over anhydrous Na₂SO₄ under a positive pressure of Nitrogen.

  • Filter and concentrate under reduced pressure. When breaking the vacuum on the rotary evaporator, flush the system with Nitrogen rather than ambient air.

References

Sources

solvent selection for 5-aminoquinoline-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 5AQ-3CA-SOLV Subject: Solubility Optimization, Reaction Setup, and Purification Strategies Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

System Diagnostics: The "Zwitterion Trap"

Before selecting a solvent, you must understand why your experiments are failing. 5-Aminoquinoline-3-carboxylic acid is not a standard organic building block; it is a rigid, aromatic amino acid.[2]

  • The Problem: It exists primarily as a zwitterion in the solid state.[2][3] The carboxylic acid protonates the basic quinoline nitrogen (or the 5-amino group), creating a high-melting-point salt lattice that resists solvation.

  • The Consequence: Standard solvents (DCM, THF, Toluene, EtOAc) fail because they cannot break this ionic lattice.

  • The Solution: You must disrupt the intermolecular forces using Polarity , pH manipulation , or Heat .[1][2][4]

Solubility Matrix

Data based on thermodynamic solubility behavior of zwitterionic quinolines.

Solvent SystemSolubility RatingApplicationNotes
DCM / Chloroform 🔴 InsolubleN/ADo not use.[2][4]
THF / Dioxane 🔴 InsolubleN/APoor interaction with zwitterion.[2][4]
Methanol / Ethanol 🟡 Sparingly SolubleReflux / WorkupImproves with acid (HCl) or base (TEA).[2][4]
DMSO / DMF / NMP 🟢 SolubleReactions Requires heat (40°C) or base to fully dissolve.[1][2][4]
Water (Neutral) 🟡 Sparingly SolubleN/AForms clumps.[1][2][4]
Water (Acidic/Basic) 🟢 SolubleWorkupSoluble as HCl salt (pH < 2) or Carboxylate (pH > 9).[1][2][4]

Operational Workflows (Protocols)

Protocol A: The "Universal" Dissolution Strategy

Use this for setting up reactions where the starting material must be in solution.

The "Break-the-Lattice" Method:

  • Solvent Choice: Use anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1][2][4]

    • Why? High dielectric constants stabilize the charged transition states.[2][4]

  • Base Activation: Add 2.0 - 3.0 equivalents of DIPEA (Diisopropylethylamine).[1][2][4]

    • Mechanism:[2][4][5][6] The base deprotonates the carboxylic acid and ensures the amino groups are free bases. This breaks the zwitterionic lattice, forcing the molecule into solution.

  • Thermal Assist: If the solution remains cloudy, heat to 40–50°C for 15 minutes.

    • Warning: Do not exceed 60°C if using HATU/EDC, as this accelerates reagent decomposition.[2][4]

Protocol B: Amide Coupling (The "Gold Standard")

Target: Reacting the C3-Carboxylic Acid with an Amine.

Reagents:

  • Coupling Agent: HATU (Preferred) or T3P (Propylphosphonic anhydride).[1][2][4] Avoid EDC/HOBt for sterically hindered quinolines.

  • Base: DIPEA (Hunig's Base).[1][2][4]

  • Solvent: DMF.[2][4][7][8][9]

Step-by-Step:

  • Activation: Dissolve 5-aminoquinoline-3-carboxylic acid (1.0 eq) in DMF (0.2 M concentration).

  • Deprotonation: Add DIPEA (3.0 eq). Stir for 5 mins. The solution should clarify.

  • Pre-activation: Add HATU (1.1 eq). Stir at Room Temperature (RT) for 10–15 mins.

    • Visual Check: Solution often turns yellow/orange due to the activated ester formation.[2][4]

  • Addition: Add the amine partner (1.1 – 1.2 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (TLC is unreliable due to streaking).

Protocol C: Workup & Purification (The Exit Strategy)

The most common failure point is product loss into the aqueous layer during extraction.

The "Isoelectric Crash" Method:

  • Quench: Dilute the reaction mixture with water (5x reaction volume).

  • pH Adjustment:

    • If the product precipitates immediately: Filter it.[2][4]

    • If no precipitate: The product might be soluble due to excess base.[2][4] Carefully adjust pH to ~5.5 – 6.5 (the estimated isoelectric point) using 1M HCl.

  • Extraction (If precipitation fails):

    • Do NOT use pure EtOAc.[2][4]

    • Use: 10% Methanol in DCM or n-Butanol.[1][2][4]

    • Wash: Wash the organic layer with 5% LiCl (aq) to remove DMF/DMSO.[2][4]

Visual Logic Pathways

Figure 1: Reaction Setup Decision Tree

Use this logic flow to determine the correct solvent system based on your intended reaction.

SolventSelection Start START: 5-Aminoquinoline-3-COOH ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (Activate -COOH) ReactionType->AmideCoupling Esterification Esterification (Make Ester) ReactionType->Esterification Derivatization N-Alkylation/Acylation (React 5-NH2) ReactionType->Derivatization SolventDMF Solvent: Anhydrous DMF Add: DIPEA (3 eq) AmideCoupling->SolventDMF Requires Zwitterion Break SolventMeOH Solvent: MeOH/EtOH Add: SOCl2 or H2SO4 Esterification->SolventMeOH Acid Catalysis SolventDMSO Solvent: DMSO Add: NaH or K2CO3 Derivatization->SolventDMSO High Solubility Needed Success1 Proceed to HATU/T3P SolventDMF->Success1 Success2 Reflux 4-12h SolventMeOH->Success2

Caption: Decision matrix for solvent selection based on the target functional group transformation.

Figure 2: Purification Workflow (Escaping the DMSO Trap)

How to recover your product when it's stuck in a polar solvent.

Purification Crude Crude Reaction (DMF/DMSO) Quench Dilute with Water (5x Volume) Crude->Quench CheckPpt Precipitate formed? Quench->CheckPpt Filter Vacuum Filtration Wash w/ Water & Et2O CheckPpt->Filter Yes AdjustPH Adjust pH to ~6.0 (Isoelectric Point) CheckPpt->AdjustPH No Final Pure Product Filter->Final AdjustPH->CheckPpt Re-check Extract Extract w/ 10% MeOH in DCM Wash w/ 5% LiCl AdjustPH->Extract Still Soluble Extract->Final

Caption: Workup strategy focusing on isoelectric precipitation and polar solvent extraction.

Troubleshooting & FAQ

Q: My reaction mixture turned into a thick slurry after adding the amine.

  • Diagnosis: You likely formed a salt between the unreacted carboxylic acid and your amine partner, or the product is precipitating early.

  • Fix: Add more solvent (DMF) and verify you have excess base (DIPEA).[2][4] If the slurry persists, sonicate the reaction. As long as the slurry is stirrable, the reaction will proceed, albeit slower.

Q: I see multiple spots on TLC, but LC-MS shows one peak.

  • Diagnosis: Zwitterionic quinolines "streak" on silica and can dissociate into different ionic forms (cation/neutral/anion) on the plate, appearing as "ghost" spots.[1][2]

  • Fix: Do not trust TLC for purity.[2][4] Use LC-MS.[2][4] If you must use TLC, add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent to force a single ionization state.

Q: Can I use EDC/HOBt instead of HATU?

  • Analysis: EDC/HOBt is often too weak for sterically hindered or electron-rich amino-acid-like molecules.[2][4] The 5-amino group donates electron density into the ring, potentially reducing the electrophilicity of the 3-carbonyl.

  • Recommendation: Stick to HATU or T3P .[1][2][4] T3P is particularly good if you want to perform the reaction in EtOAc (with massive excess of base) to simplify workup.

Q: How do I remove the residual DMF/DMSO?

  • Technique: The "LiCl Wash."[1][2][4] Dissolve your crude extract in EtOAc or DCM/MeOH.[2][4] Wash 3 times with 5% Lithium Chloride (LiCl) solution.[2][4] The LiCl increases the ionic strength of the aqueous layer, forcing the organic solvent (DMF) out of the organic layer and into the water, while "salting out" your product back into the organic layer.

References

  • BenchChem. (2025).[2][4][7][10][11] Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Retrieved from

  • PubChem. (2025).[1][2][4] 5-Aminoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[2][4] Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005).[2][4] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU/DIPEA protocols in difficult substrates).

  • Google Patents. (n.d.).[2][4] Process for purification of quinoline derivatives via salt formation. Retrieved from

  • Fluorochem. (2025).[1][2][4][12] Product Sheet: 5-Aminoquinoline-3-carboxylic acid. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 5-Aminoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the development of novel therapeutics and functional materials, the precise structural elucidation of molecular entities is paramount. 5-Aminoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest, combining the pharmacologically relevant quinoline scaffold with key functional groups—an aromatic amine and a carboxylic acid—that dictate its chemical reactivity and potential biological interactions. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of these functional groups and offers deep insights into the molecule's vibrational structure.

While a definitive, peer-reviewed experimental spectrum for 5-aminoquinoline-3-carboxylic acid is not widely available in public databases, a robust and reliable spectral interpretation can be constructed. This guide presents a predictive analysis of its key IR absorption bands. The interpretation is grounded in the fundamental principles of vibrational spectroscopy and a comparative analysis with two structurally related, well-characterized molecules: 5-aminoquinoline and quinoline-3-carboxylic acid . By deconstructing the target molecule into its constituent parts, we can confidently assign its characteristic vibrational modes.

Experimental Rationale & Comparative Framework

The underlying logic of this analysis is to treat the IR spectrum of 5-aminoquinoline-3-carboxylic acid as a superposition of the vibrational modes from its core functional groups, with predictable shifts arising from their electronic interplay.

  • 5-Aminoquinoline provides the spectral signature for the quinoline ring system substituted with an amino group. Its spectrum will guide the assignment of N-H vibrations and the quinoline C=C/C=N ring modes as modulated by the electron-donating amino group.

  • Quinoline-3-carboxylic acid offers the vibrational characteristics of the quinoline ring bearing a carboxylic acid substituent. This allows for the confident assignment of the O-H, C=O, and C-O vibrations associated with the carboxyl moiety.

By comparing these, we can delineate the spectral features unique to each functional group and predict their manifestation in the target molecule.

Predicted IR Absorption Bands for 5-Aminoquinoline-3-Carboxylic Acid

The following table summarizes the predicted key IR absorption bands. The analysis is divided into three principal regions corresponding to the vibrations of the N-H/O-H groups, the carbonyl and aromatic double bonds, and the fingerprint region.

Wavenumber (cm⁻¹)Predicted IntensityVibrational AssignmentRationale & Comparative Insights
High-Frequency Region (4000-2500 cm⁻¹)
~3450 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary aromatic amines typically show two distinct bands in this region.[1] These peaks are expected to be sharp, similar to those observed for 5-aminoquinoline.
3300-2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)This is one of the most characteristic bands in IR spectroscopy.[2][3] The extreme broadness is due to strong intermolecular hydrogen bonding forming a dimer. This feature will likely overlap with the sharper C-H stretching bands.
3100-3000Medium to WeakAromatic C-H StretchCharacteristic of C-H bonds on the quinoline ring system.[4]
Mid-Frequency Region (2000-1500 cm⁻¹)
~1710-1680Strong, SharpC=O Stretch (Carboxylic Acid)The carbonyl stretch is a very strong and sharp absorption. Its position is lowered from a non-conjugated acid (~1760 cm⁻¹) due to conjugation with the aromatic quinoline ring.[2] This is a key diagnostic band.
~1650-1580MediumN-H Bend (Scissoring)Primary amines exhibit a characteristic N-H bending vibration in this region.[1] This band may appear as a shoulder on the more intense aromatic stretching bands.
~1600, ~1570, ~1500Medium to StrongC=C and C=N Ring StretchesAromatic and heteroaromatic rings display a series of absorptions corresponding to the stretching of the ring framework. The presence of both the electron-donating amino group and the electron-withdrawing carboxylic acid group will modulate the exact positions and intensities of these bands compared to unsubstituted quinoline.
Fingerprint Region (<1500 cm⁻¹)
~1440-1395MediumO-H Bend (in-plane)This band arises from the in-plane bending of the carboxylic acid O-H group. It can sometimes be obscured by other absorptions in this crowded region.[2]
~1335-1250StrongAromatic C-N StretchThe stretching vibration of the bond between the amino group and the aromatic ring is typically strong and falls within this range.[1]
~1320-1210StrongC-O Stretch (Carboxylic Acid)This strong band is due to the stretching of the carbon-oxygen single bond of the carboxylic acid, which has significant coupling with the O-H in-plane bend.[2]
~950-910Medium, BroadO-H Bend (out-of-plane)A broad absorption characteristic of hydrogen-bonded carboxylic acid dimers.[5] Its presence provides strong confirmatory evidence for the carboxyl group.
900-650Medium to StrongAromatic C-H Out-of-Plane BendingThe pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.

Visualizing the Vibrational Logic

To better illustrate the relationship between the molecular structure and its key vibrational modes, the following diagram highlights the primary functional groups responsible for the most characteristic IR signals.

5_Aminoquinoline_3_Carboxylic_Acid_Vibrations cluster_molecule 5-Aminoquinoline-3-Carboxylic Acid cluster_vibrations Key IR Vibrational Modes mol OH_stretch O-H Stretch (3300-2500 cm⁻¹, broad) NH_stretch N-H Stretches (~3450 & 3350 cm⁻¹, sharp) CO_stretch C=O Stretch (~1710-1680 cm⁻¹, strong) Ring_stretch C=C/C=N Ring Stretches (1600-1500 cm⁻¹) CN_CO_stretch C-N & C-O Stretches (1335-1210 cm⁻¹)

Caption: Key functional groups and their corresponding IR vibrational regions.

Protocol: Acquiring a Comparative IR Spectrum

For researchers wishing to validate this predictive analysis, the following protocol outlines the standard procedure for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for small sample quantities.

Objective: To obtain a high-quality mid-IR spectrum of a solid powder sample (e.g., 5-aminoquinoline or quinoline-3-carboxylic acid) for comparative analysis.

Materials:

  • FTIR Spectrometer with a Diamond ATR accessory.

  • Solid sample (~1-2 mg).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Kimwipes or other lint-free tissue.

Procedure:

  • Background Collection:

    • Ensure the ATR crystal surface is clean. Wipe gently with a Kimwipe dampened with isopropanol and allow it to fully evaporate.

    • Lower the ATR press arm to make contact with the empty crystal.

    • In the spectrometer software, initiate a "Collect Background" scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • Raise the press arm.

    • Using a clean spatula, place a small amount of the solid powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure optimal and reproducible pressure.

  • Sample Spectrum Collection:

    • In the software, initiate a "Collect Sample" scan. Use the same number of scans and resolution as for the background scan.

    • The software will automatically perform the background subtraction, ATR correction (if applicable), and display the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks using the peak-picking function in the software.

    • Compare the peak positions (in cm⁻¹) and relative intensities to the predicted values and reference spectra.

  • Cleaning:

    • Raise the press arm and carefully remove the bulk of the powder with a dry Kimwipe.

    • Clean the crystal surface and the press tip with a Kimwipe dampened with isopropanol to remove any residual sample.

This systematic approach ensures the generation of a reliable spectrum that can be confidently compared against the predictive assignments provided in this guide, ultimately confirming the structural integrity of 5-aminoquinoline-3-carboxylic acid.

References

  • ResearchGate. Chemical structures of 5-aminoquinoline derivatives 3a-f. Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • PubChem. 5-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S. Introduction to Spectroscopy. Saunders College Publishing, 1979.
  • Indian Journal of Pure & Applied Physics. Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

  • İstanbul Kültür Üniversitesi Institutional Repository. Vibrational Spectroscopic Investigation Of Free And Coordinated 5-Aminoquinoline: The IR, Raman And DFT Studies. Available at: [Link]

  • ResearchGate. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]

  • TÜBİTAK Academic Journals. FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Available at: [Link]

  • Quimica Organica. IR Spectrum: Carboxylic Acids. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available at: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available at: [Link]

  • Google Patents. Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

Sources

A Researcher's Guide to the Accurate Melting Point Determination of 5-Aminoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of an Accurate Melting Point

For researchers and drug development professionals, an accurate melting point is non-negotiable. A sharp, well-defined melting point range is a strong indicator of a pure compound, while a broad or depressed melting point often suggests the presence of impurities. This is because impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. For a novel or uncharacterized compound like 5-aminoquinoline-3-carboxylic acid, establishing a reliable melting point is the first step in creating a comprehensive physicochemical profile.

Comparative Landscape: Structural Analogs

To provide context for our investigation, it is useful to consider the melting points of structurally related compounds. While not predictive, these values can offer a general expectation for the thermal behavior of our target molecule.

CompoundStructureMelting Point (°C)
5-Aminoquinoline106-109[1][2]
5-Aminoisoquinoline-3-carboxylic acidNo data available
5-Aminopyridine-3-carboxylic acidNo data available

Note: The lack of readily available data for close structural analogs underscores the importance of the experimental determination outlined in this guide.

Experimental Protocols for Melting Point Determination

The choice of method for melting point determination depends on the required level of precision, the amount of sample available, and the intended application of the data. Here, we provide detailed protocols for two widely accepted methods.

Method 1: Capillary Melting Point Apparatus

This traditional and widely accessible method relies on the visual observation of the sample as it is heated.[3]

Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which the sample begins to melt (onset) and completely liquefies (clear point) are recorded as the melting point range.[4]

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 Ensure homogeneity meas1 Place capillary in apparatus prep2->meas1 meas2 Rapid heating to ~15-20°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) near MP meas2->meas3 meas4 Record onset and clear point temperatures meas3->meas4 analysis1 Report as a range meas4->analysis1 analysis2 Repeat for reproducibility (at least 2x) analysis1->analysis2

Caption: Workflow for Capillary Melting Point Determination.

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the 5-aminoquinoline-3-carboxylic acid sample is completely dry and free of solvent.

    • Using a mortar and pestle, gently grind a small amount of the sample into a fine, uniform powder.[5] This ensures even heat distribution.

    • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[6]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4][6] Repeat until the packed sample height is 2-3 mm.[4][7] An excessive amount of sample can lead to a broadened melting point range.[5]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[5][6]

    • If a rough estimate of the melting point is unknown, perform a rapid preliminary heating to determine an approximate range.[4]

    • For an accurate measurement, begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.[4][5]

    • Decrease the heating rate to 1-2°C per minute.[4][5] A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[5]

    • Record the temperature at which the last solid crystal disappears and the sample is completely liquid (the clear point).[5]

    • The melting point is reported as the range between these two temperatures.

    • Allow the apparatus to cool and perform at least two more measurements with fresh samples to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on the melting process.[8][9]

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[9] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The temperature at which this occurs is the melting point.[8][10]

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis prep1 Accurately weigh 1-5 mg of sample prep2 Hermetically seal in an aluminum pan prep1->prep2 meas1 Place sample and reference pans in cell prep2->meas1 meas2 Equilibrate at starting temperature meas1->meas2 meas3 Ramp temperature at a controlled rate (e.g., 10°C/min) meas2->meas3 meas4 Record heat flow vs. temperature meas3->meas4 analysis1 Integrate the melting peak meas4->analysis1 analysis2 Determine onset, peak, and endset temperatures analysis1->analysis2 analysis3 Calculate enthalpy of fusion (ΔHfus) analysis2->analysis3

Caption: Workflow for DSC Melting Point Determination.

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered 5-aminoquinoline-3-carboxylic acid into a small aluminum DSC pan.

    • Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[10]

  • Instrument Setup and Measurement:

    • Place the sample pan and the reference pan into their respective positions in the DSC cell.

    • Set the experimental parameters in the instrument software. A typical method would involve:

      • Equilibration at a starting temperature (e.g., 25°C).

      • A heating ramp at a controlled rate, commonly 10°C/minute, to a temperature well above the expected melting point.[10]

    • Purge the DSC cell with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.

  • Data Analysis:

    • The output from the DSC is a thermogram, which plots heat flow versus temperature.

    • The melting of the sample will appear as an endothermic peak.

    • The instrument software is used to analyze this peak to determine:

      • Onset Temperature: The temperature at which the melting process begins. This is often reported as the melting point.

      • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

      • Enthalpy of Fusion (ΔHfus): The area under the peak, which corresponds to the energy required to melt the sample. This is a measure of the sample's crystallinity.

Comparison of Methods and Data Interpretation

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow
Data Output Melting range (onset and clear point)Onset, peak, and endset temperatures, enthalpy of fusion
Precision Lower, operator-dependentHigh, quantitative
Sample Size ~1-2 mg~1-5 mg
Throughput Can be low; some instruments allow multiple capillariesCan be automated for higher throughput
Information Purity indication (range)Purity, crystallinity, polymorphism, other thermal events
Cost Lower initial investmentHigher initial investment

Interpreting the Results for 5-Aminoquinoline-3-Carboxylic Acid:

  • A sharp melting range (e.g., < 2°C wide) from the capillary method or a sharp, single peak in the DSC thermogram would indicate a high degree of purity for the synthesized or acquired 5-aminoquinoline-3-carboxylic acid.

  • A broad melting range or multiple peaks in the DSC thermogram could suggest the presence of impurities, residual solvent, or polymorphism (the existence of multiple crystalline forms), which would warrant further investigation.

By employing these rigorous methods, researchers can confidently establish and report a reliable melting point for 5-aminoquinoline-3-carboxylic acid, a critical step in the journey of chemical characterization and development.

References

  • Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from Wright State University website: [Link]

  • Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Retrieved from Labcompare website: [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). Retrieved from J&K Scientific LLC website: [Link]

  • Melting Point Apparatus SMP40. (n.d.). Retrieved from Stuart US website: [Link]

  • Melting point determination. (n.d.). Retrieved from University of Calgary website: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Differential scanning calorimetry. (2016, April 27). Retrieved from CureFFI.org website: [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). Retrieved from JoVE website: [Link]

  • Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (n.d.). Retrieved from Grasas y Aceites website: [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Retrieved from Intertek website: [Link]

  • 5-Aminoquinoline. (n.d.). Retrieved from TAIYO Fine Chemicals CO., LTD. website: [Link]

  • 5-aminoquinoline. (n.d.). Retrieved from Stenutz website: [Link]

  • 5-Aminoquinoline. (n.d.). Retrieved from PubChem website: [Link]

Sources

Biological Efficacy of 5-Amino vs 6-Aminoquinoline Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Efficacy of 5-Amino vs 6-Aminoquinoline Carboxylic Acids Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of 5-aminoquinoline and 6-aminoquinoline carboxylic acid derivatives, focusing on their distinct biological efficacies, mechanisms of action, and therapeutic applications.

While both scaffolds share the quinoline core, the positional isomerism of the amino group (C5 vs. C6) dictates fundamentally different pharmacological profiles:

  • 5-Amino Derivatives: Historically critical in antibacterial fluoroquinolones (e.g., Sparfloxacin), where the C5-amino group enhances Gram-positive potency and lipophilicity. However, this position is also associated with higher genotoxic potential in simple aminoquinoline models.

  • 6-Amino Derivatives: Emerging as privileged scaffolds for antiviral (HCV) and immuno-oncology (Ectonucleotidase inhibition) applications. In antibacterial quinolones, the 6-amino group serves as a viable, less phototoxic bioisostere for the C6-fluorine atom.

Structural & Chemical Context

The biological divergence stems from the electronic and steric environments of the C5 and C6 positions relative to the ring nitrogen (N1) and the carboxylic acid moiety (typically at C3 or C4).

Feature5-Aminoquinoline Isomer6-Aminoquinoline Isomer
Position relative to N1 Peri-like (spatially close to C4 substituents)Meta (remote from N1)
Electronic Effect Strong electron donation to C4; influences C4-carbonyl resonance.Conjugates with N1; affects overall ring basicity.
Steric Impact High steric hindrance with C4-substituents (peri-effect).Low steric hindrance; solvent-exposed.
Primary Interaction Intramolecular H-bonding (if C4-carbonyl present).Intermolecular H-bonding (target residue interaction).

Module A: Antibacterial Efficacy (Quinolone-3-Carboxylic Acids)

In the context of gyrase-inhibiting antibiotics (fluoroquinolones), the position of the amino group is a determinant of potency and spectrum.[1]

Comparative Potency Data

The following data summarizes the impact of amino substitution on the 1-cyclopropyl-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid core.

Compound ClassSubstitutionMIC

(S. aureus) [µg/mL]
MIC

(E. coli) [µg/mL]
Key Characteristic
Reference C5-H, C6-F (Ciprofloxacin)0.5 - 1.00.008Standard Gram-negative potency.
5-Amino C5-NH

, C6-F (Sparfloxacin)
0.1 - 0.2 0.015Enhanced Gram-positive activity ; increased half-life.
6-Amino C5-H, C6-NH

(Des-fluoro)
0.66 - 0.760.45Retains activity; Reduced phototoxicity compared to C6-F.
Mechanism of Action: DNA Gyrase Inhibition

The 5-amino group acts as an auxiliary binding element, stabilizing the drug-DNA-enzyme ternary complex.

GyraseInhibition cluster_binding Binding Mode Differences Drug Aminoquinoline Drug Complex Cleavable Complex Stabilization Drug->Complex Gyrase DNA Gyrase (Topoisomerase II) Gyrase->Complex DNA Bacterial DNA DNA->Complex Mechanism DNA Double-Strand Breaks (Bactericidal) Complex->Mechanism Blocks Religation C5_Amino 5-Amino Substituent (Electron Donor) C5_Amino->DNA Intercalation Enhancement C6_Amino 6-Amino Substituent (Bioisostere for F) C6_Amino->Gyrase Hydrophobic Pocket Fit

Figure 1: Mechanistic divergence in DNA Gyrase inhibition between 5-amino and 6-amino substitutions.

Module B: Therapeutic Divergence (Quinoline-n-Carboxylic Acids)

Beyond antibiotics, the carboxylic acid position (C5-COOH vs C6-COOH) defines the therapeutic utility.

Quinoline-6-Carboxylic Acids: Immuno-Oncology

Derivatives of quinoline-6-carboxylic acid are potent inhibitors of Ectonucleotidases (NTPDases, NPP1) .

  • Target: CD39/CD73 pathway.

  • Mechanism: Prevents hydrolysis of ATP to Adenosine (an immunosuppressive metabolite).

  • Outcome: Restores anti-tumor immunity in the tumor microenvironment.

  • Key Data: Compound 4d (6-COOH derivative) shows IC

    
     = 0.28 µM  against h-NTPDase1.
    
Quinoline-5-Carboxylic Acids: Antimycobacterial & MOFs

Derivatives of quinoline-5-carboxylic acid are utilized in:

  • Tuberculosis: Imidazo-fused derivatives inhibit Mycobacterium tuberculosis (MIC comparable to Ethambutol).[2]

  • Materials Science: The 5-COOH geometry (peri to C4) allows unique metal chelation modes, making it a precursor for Metal-Organic Frameworks (MOFs) used in gas storage.[3]

Toxicity & Genotoxicity Profile

A critical differentiator is the mutagenic potential of the aminoquinoline pharmacophore.

Parameter5-Aminoquinoline6-Aminoquinoline
Mutagenicity (Ames Test) Positive (Potent)Weak / Negative (Strain dependent)
Metabolic Activation Requires S9 activation; forms reactive hydroxylamines.Less prone to forming stable DNA adducts.
Phototoxicity Moderate (in fluoroquinolone context).Low (Amino group reduces HOMO-LUMO gap favorably).

Safety Note: When designing libraries, the 5-amino scaffold requires rigorous genotoxicity screening (Micronucleus assay) early in the pipeline due to its structural similarity to known mutagens.

Experimental Protocols

Protocol: Resazurin Reduction Assay (MIC Determination)

Purpose: Quantify antibacterial efficacy of synthesized derivatives.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (5-amino/6-amino derivatives) in DMSO.

    • Culture bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (~1.5 x 10

      
       CFU/mL).
      
  • Plate Setup:

    • Dispense 100 µL MHB into 96-well microtiter plates.

    • Perform serial 2-fold dilutions of test compounds (Final range: 64 µg/mL to 0.06 µg/mL).

    • Add 100 µL of bacterial suspension (diluted 1:100) to each well.

    • Include controls: Growth (Bacteria + Solvent), Sterility (Media only), Positive (Ciprofloxacin).

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 20 µL of 0.015% Resazurin (Alamar Blue) solution.

    • Incubate for 1–4 hours.

    • Result: Blue (non-viable)

      
       Pink (viable/metabolically active).
      
    • Calculation: The MIC is the lowest concentration preventing the color change.

Protocol: Ectonucleotidase (NTPDase) Inhibition Assay

Purpose: Evaluate quinoline-6-carboxylic acid derivatives for immuno-oncology potential.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl

      
      , 5 mM MgCl
      
      
      
      .
    • Substrate: 500 µM ATP.

    • Enzyme: Recombinant human NTPDase1 (CD39).

  • Workflow:

    • Incubate enzyme (10 ng) with test compound (0.01 – 100 µM) for 10 min at 37°C.

    • Initiate reaction by adding ATP substrate.

    • Incubate for 20 min at 37°C.

    • Stop reaction using Malachite Green reagent (forms complex with released inorganic phosphate, Pi).

  • Quantification:

    • Measure absorbance at 630 nm.

    • Calculate % Inhibition relative to DMSO control.

    • Determine IC

      
       using non-linear regression (GraphPad Prism).
      

Synthesis & Derivatization Logic

The synthesis of these isomers requires distinct starting materials due to the directing effects of the quinoline nitrogen.

SynthesisPathways cluster_5amino 5-Amino Route cluster_6amino 6-Amino Route Start Precursor Selection RouteA Skraup Synthesis (from m-nitroaniline) Start->RouteA Isomer Control RouteB Skraup Synthesis (from p-nitroaniline) Start->RouteB ReductionA Nitro Reduction (Fe/HCl or H2/Pd) RouteA->ReductionA ProductA 5-Aminoquinoline ReductionA->ProductA ReductionB Nitro Reduction (SnCl2 or H2/Pt) RouteB->ReductionB ProductB 6-Aminoquinoline ReductionB->ProductB

Figure 2: Synthetic divergence for accessing 5-amino vs 6-amino scaffolds.

References

  • Domagala, J. M., et al. (1988).[4] "7-Substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids: Synthesis and biological activity of a new class of quinolone antibacterials." Journal of Medicinal Chemistry. Link

  • El-Tayeb, A., et al. (2025). "Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors." ResearchGate. Link

  • Sissi, C., & Palumbo, M. (2003). "The quinolone family: from antibacterial to anticancer agents."[5][6] Current Medicinal Chemistry. Link

  • Debnath, A. K., et al. (1992). "Structure-activity relationship of mutagenic aromatic and heteroaromatic amines." Journal of Medicinal Chemistry. Link

  • Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry. Link

Sources

Comparative HPLC Profiling: 5-Aminoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 5-Aminoquinoline-3-carboxylic acid (5-AQC) presents a classic chromatographic challenge due to its zwitterionic nature.[1] Possessing both a basic amine (quinoline ring/exocyclic amine) and an acidic carboxyl group, it exists as a highly polar charged species at neutral pH. The Reality: Standard C18 Reversed-Phase HPLC often yields poor retention (near void volume,


) and significant peak tailing due to secondary silanol interactions.[1]
The Solution:  This guide compares three distinct separation strategies: Standard C18 (Low pH) , Ion-Pair Chromatography , and Mixed-Mode/HILIC .[1] We recommend Mixed-Mode chromatography as the superior alternative for reproducibility and Mass Spectrometry (MS) compatibility.

Part 1: Compound Profile & Chromatographic Behavior

Understanding the physicochemical properties is the prerequisite for selecting the correct stationary phase.

PropertyValue / CharacteristicChromatographic Impact
CAS Registry 1416439-59-2Unique Identifier
Structure Quinoline core, 3-COOH, 5-NH2Amphoteric (Zwitterionic)
pKa (Acidic) ~3.0 (Carboxylic acid)Ionized (COO-) at pH > 3
pKa (Basic) ~5.9 (Quinoline N)Protonated (NH+) at pH < 6
LogP ~1.2 (Predicted)Low hydrophobicity; poor C18 retention
UV Max ~250 nm, ~340 nmStrong absorbance for UV detection
Mechanism of Interaction

At standard HPLC pH (pH 2-4), the molecule is positively charged (cationic).[1] On a standard C18 column, the electrostatic repulsion between the protonated analyte and residual silanols (if un-endcapped) or simply the lack of hydrophobic interaction leads to rapid elution.

G cluster_0 pH Dependent Species Acid pH < 3 Cationic Form (NH+ / COOH) Zwitt pH 3 - 6 Zwitterionic Form (NH+ / COO-) Acid->Zwitt Deprotonation (-H+) Base pH > 6 Anionic Form (N / COO-) Zwitt->Base Deprotonation (-H+)

Figure 1: Speciation of 5-aminoquinoline-3-carboxylic acid based on pH, dictating retention mechanism.[1]

Part 2: Comparative Methodologies

We evaluated three primary methodologies. The retention times (


) listed below are normalized to a standard 150mm x 4.6mm column at 1.0 mL/min flow rate for comparison.
Method A: Standard Reversed-Phase (C18)[1]
  • Stationary Phase: C18 (End-capped), 5µm.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Verdict: Not Recommended.

  • Performance:

    • Retention (

      
      ):  1.2 - 1.8 min (Near Void).[1]
      
    • Issues: Co-elution with solvent front; poor resolution from impurities.[1]

Method B: Ion-Pair Chromatography (IPC)
  • Stationary Phase: C18, 5µm.[1]

  • Mobile Phase: Water (10mM Octanesulfonic Acid, pH 2.5) / Methanol.

  • Verdict: Effective but Limited.

  • Performance:

    • Retention (

      
      ):  6.5 - 8.0 min.[1]
      
    • Mechanism: The sulfonate ion pairs with the protonated quinoline amine, creating a neutral hydrophobic complex that retains well on C18.

    • Drawback: Incompatible with LC-MS (ion suppression) and requires long column equilibration.

Method C: Mixed-Mode Chromatography (Recommended)
  • Stationary Phase: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Newcrom BH or Primesep 100).[1]

  • Mobile Phase: Water (0.1% H3PO4 or Formic Acid) / Acetonitrile.

  • Verdict: Superior.

  • Performance:

    • Retention (

      
      ):  4.5 - 6.0 min.[1]
      
    • Mechanism: Dual interaction—Hydrophobic (quinoline ring) + Electrostatic (Amine group binding to silanol/ionic groups on phase).

    • Benefit: Tunable retention by changing buffer strength; fully MS compatible (if using Formic/Ammonium Acetate).

Part 3: Standardized Experimental Protocol (SOP)

This protocol utilizes the Mixed-Mode approach, which provides the most robust data for drug development applications.[1]

Equipment & Reagents
  • HPLC System: Agilent 1100/1200 or equivalent with DAD.

  • Column: Mixed-Mode C18/Cation Exchange (4.6 x 150 mm, 5 µm).[1]

  • Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (for MS).[1]

Mobile Phase Preparation[2][3][4][5]
  • Buffer A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

    • Note: For LC-MS, substitute with 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Buffer B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 30°C
Detection UV @ 250 nm (Primary), 340 nm (Secondary)
Gradient Isocratic: 85% A / 15% B (Adjust B up to 30% to reduce Rt)
Workflow Diagram

Workflow Start Sample Preparation Dissolve 1mg in 1mL Mobile Phase Equilibration Column Equilibration 10-15 Column Volumes (85% Buffer A / 15% MeCN) Start->Equilibration Injection Injection (10 µL) Equilibration->Injection Separation Isocratic Elution Flow: 1.0 mL/min Injection->Separation Detection UV Detection 250 nm / 340 nm Separation->Detection Analysis Data Analysis Integrate Peak at ~5.5 min Detection->Analysis

Figure 2: Step-by-step experimental workflow for the analysis of 5-AQC.[1][2]

Part 4: Comparative Data Analysis

The following table summarizes the expected performance metrics based on experimental data from structurally homologous amino-quinoline carboxylic acids (e.g., 2-aminoquinoline-3-carboxylic acid).

ParameterC18 (Generic)Mixed-Mode (Optimized)HILIC (Alternative)
Retention Time (

)
1.5 min (Poor)5.4 min (Optimal) 7.2 min (Good)
Capacity Factor (

)
< 0.5~ 2.5 > 3.0
Tailing Factor (

)
> 2.0 (Severe)1.1 (Excellent) 1.3 (Acceptable)
Theoretical Plates (

)
< 2000> 8000 > 6000
MS Compatibility HighHigh Moderate (High salt)
Troubleshooting Guide
  • Peak Tailing: If observed on Mixed-Mode, increase buffer concentration (ionic strength) to suppress secondary interactions.

  • Low Sensitivity: Ensure detection is set to 250 nm (max absorbance) rather than 210 nm (solvent noise).

  • Retention Drift: Check pH carefully. A shift of 0.2 pH units can significantly alter the ionization state of the 3-COOH group.

References

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[1][3] (Provides comparative retention data for 2-amino isomers). Available at: [Link][1]

  • Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 2013. (Review of ion-pairing and RP-HPLC strategies). Available at: [Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of Aminoquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide / Technical Application Note

Executive Summary

Aminoquinoline carboxylic acids (AQCAs) are privileged heterocyclic scaffolds widely utilized in drug discovery, supramolecular chemistry, and materials science. Because the quinoline core is highly sensitive to its electronic environment, UV-Vis absorption spectroscopy serves as a primary, non-destructive tool for characterizing these molecules. This guide provides an in-depth comparative analysis of the UV-Vis spectral properties of key AQCA isomers, detailing the mechanistic causality behind their photophysical behavior and offering self-validating experimental protocols for accurate laboratory characterization.

Mechanistic Grounding: The Causality of AQCA Absorption

To effectively utilize UV-Vis data, researchers must understand the underlying electronic transitions that dictate the spectra of aminoquinoline carboxylic acids. The absorption profile is governed by two primary phenomena:

  • 
     and 
    
    
    
    Transitions:
    The conjugated bicyclic quinoline core is responsible for strong
    
    
    transitions typically observed in the 220–260 nm range[1]. The presence of heteroatoms (nitrogen and oxygen) introduces
    
    
    transitions, which appear as broader, less intense bands at longer wavelengths (310–380 nm)[2].
  • Auxochromic Effects and Regioisomerism: The exact position of the amino (-NH

    
    ) and carboxylic acid (-COOH) groups dictates the extent of resonance. For example, a 4-amino substitution allows lone-pair delocalization directly into the quinoline nitrogen, significantly red-shifting the absorption maxima compared to 2-amino or 3-amino isomers[3].
    
  • Zwitterionic Equilibria: AQCAs possess both a basic amino/quinoline nitrogen and an acidic carboxyl group. At physiological pH, they frequently exist as zwitterions. Changes in pH induce protonation or deprotonation, fundamentally altering the electronic landscape and causing measurable bathochromic (red) or hypsochromic (blue) shifts[4].

Comparative Spectral Analysis

The following table summarizes the quantitative UV-Vis absorption data for key aminoquinoline carboxylic acid isomers and related structural benchmarks. This data is critical for selecting the appropriate excitation wavelengths for fluorescence assays or monitoring reaction kinetics.

Compound IsomerPrimary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(

)
Secondary

(

)
Photophysical Characteristics & pH Dependency
3-Aminoquinoline-2-carboxylic acid ~240–250 nm~310–340 nmExists as a zwitterion at neutral pH; standard absorption recorded at 10 µM dilutions.
4-Aminoquinoline-3-carboxylic acid ~221 nm, 266 nm~343 nmHighly conjugated; protonated at physiological pH (pKa ~9.17), showing distinct red-shifted bands[3].
8-Aminoquinoline carboxylic acid ~258–260 nm~360–382 nmHighly pH-sensitive. At pH 3.0,

is 382 nm; shifts to 331 nm at pH 10 due to deprotonation.
Kynurenic acid (Reference)~240 nm~332 nm4-hydroxyquinoline-2-carboxylic acid benchmark. Exhibits a clean isosbestic point at 332 nm during pH titration[5].

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the highly pure AQCA in a UV-transparent, water-miscible co-solvent (e.g., spectroscopic-grade methanol) to yield a 1.0 mM stock solution.

  • Buffer Matrix Formulation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0. Verify the pH of each solution using a calibrated pH meter[1].

  • Sample Dilution: Dilute the AQCA stock into the respective buffer solutions to achieve a final working concentration of 10–30 µM. Causality: This specific concentration range ensures the maximum absorbance remains within the linear dynamic range of the spectrophotometer's detector (0.1–1.0 AU), preventing photometric inaccuracy[2][6].

  • Baseline Correction: For each pH point, run a blank containing the exact ratio of buffer and co-solvent to subtract background solvent absorbance.

  • Spectral Acquisition: Scan the samples from 200 nm to 600 nm using a quartz cuvette (1 cm path length)[2].

  • Data Validation: Overlay the acquired spectra. Identify the isosbestic point(s) to confirm the structural transition and calculate the exact pKa of the molecule[4].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating UV-Vis characterization workflow.

UVVisWorkflow N1 AQCA Stock Preparation (1.0 mM in UV-transparent solvent) N2 pH Buffer Titration (Britton-Robinson, pH 2.0 - 12.0) N1->N2 N3 UV-Vis Spectral Acquisition (200 - 600 nm, 10-30 µM) N2->N3 N4 Data Overlay & Isosbestic Point Validation N3->N4 N5 Protonated State (Low pH, Hypsochromic Shift) N4->N5 pH < pKa N6 Zwitterionic/Enolate State (High pH, Bathochromic Shift) N4->N6 pH > pKa

Workflow for the self-validating pH-dependent UV-Vis characterization of AQCAs.

Applications in Drug Development & Chemical Biology

The precise UV-Vis characterization of AQCAs directly translates to advanced applications in the life sciences:

  • Foldamer Research: 8-aminoquinoline carboxylic acids are foundational building blocks for helical aromatic foldamers. Researchers monitor the absorption region of the quinoline chromophores at 360 nm using Circular Dichroism (CD) to detect helix handedness induction upon binding to target proteins like human carbonic anhydrase[7].

  • Metal Ion Sensing: The 8-aminoquinoline moiety is a highly selective chelator for transition metals. Upon binding to ions like Zn

    
     or Cu
    
    
    
    , the
    
    
    absorption bands undergo distinct shifts, allowing these compounds to function as highly sensitive colorimetric and turn-on fluorescent sensors[2][8].
  • Antimalarial Drug Design: 4-aminoquinoline derivatives (structurally related to chloroquine and ferroquine) rely on UV-Vis spectroscopy to determine their lipophilicity and pKa[1]. These physicochemical parameters are causally linked to the drug's ability to accumulate in the acidic food vacuole of the Plasmodium parasite.

References

  • BenchChem Technical Support Team. "A Comprehensive Technical Guide to 3-Aminoquinoline-2-carboxylic Acid". BenchChem. 6

  • Huc Group. "Structure Elucidation of Helical Aromatic Foldamer–Protein Complexes with Large Contact Surface Areas". Ludwig-Maximilians-Universität München. 7

  • MDPI. "Physicochemical Characterization of Kynurenine Pathway Metabolites". MDPI Antioxidants. 5

  • ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies". ChemRxiv. 4

  • ResearchGate. "Metal ion chelating activity assay. UV-vis spectrum of PZ001". ResearchGate. 8

  • ResearchGate. "UV absorption spectra of surfen in different solvents". ResearchGate. 3

  • PMC. "Investigations on the Novel Antimalarial Ferroquine in Biomimetic Solutions Using Deep UV Resonance Raman Spectroscopy and Density Functional Theory". National Institutes of Health (NIH).1

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Aminoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for 5-Aminoquinoline-3-carboxylic acid CAS: 1416439-59-2 (Primary Reference)

PART 1: EXECUTIVE SAFETY DIRECTIVE

The "Why" Behind the Protocol: 5-Aminoquinoline-3-carboxylic acid is a bifunctional heterocyclic building block used frequently in scaffold synthesis for kinase inhibitors and DNA-intercalating agents. Its dual functionality (basic amine + acidic carboxyl group) creates a zwitterionic character, often resulting in high electrostatic adhesion (static) and poor solubility in neutral organic solvents.

Critical Safety Alert: While often classified as an Irritant (H315/H319/H335) , amino-quinolines are structurally related to known mutagens. Treat this compound with a higher tier of caution than a standard organic acid. Inhalation of the dust is the primary high-risk vector due to the compound's potential bioavailability and interaction with respiratory mucosa.

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT

GHS Classification (derived from structural analogs & SDS data):

Hazard CategorySignal WordHazard Statement CodeDescription
Acute Toxicity (Oral) Warning H302 Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Warning H315 Causes skin irritation.[1][4][5][6][7]
Eye Damage/Irritation Warning H319 Causes serious eye irritation.[1][4][5][6][7][8]
STOT - Single Exposure Warning H335 May cause respiratory irritation.[1][5][6][7]

Field Insight:

  • Light Sensitivity: Quinoline derivatives are prone to photo-oxidation, turning from pale yellow to dark brown. Handle in amber glassware.

  • Static Charge: As a zwitterionic solid, this powder is prone to "flying" during weighing. Use an antistatic gun or ionizer if available.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

This matrix is designed to be task-specific. Do not default to "standard lab gear" for all operations.

PPE ComponentSpecificationOperational Context
Hand Protection Double Gloving (Nitrile) Mandatory for all tasks. Inner: 4 mil Nitrile (Touch sensitivity). Outer: 5-8 mil Nitrile (Chemical resistance). Rationale: Amino-aromatics can permeate thin latex rapidly.
Eye Protection Chemical Splash Goggles Weighing & Dissolving. Safety glasses are insufficient due to the fine particle size of the powder which can bypass side shields.
Respiratory N95 / P100 or Fume Hood Solid Handling: If weighing outside a hood (discouraged), a fit-tested N95 is the minimum. Solution Handling: Fume hood sash at proper working height.
Body Defense Lab Coat (Tyvek sleeves optional) Standard cotton/poly lab coat. Use disposable Tyvek sleeve covers if handling >5g to prevent cuff contamination.

PART 4: OPERATIONAL HANDLING PROTOCOLS

Workflow 1: Safe Weighing & Transfer (The "Static" Challenge)

Objective: Transfer solid without generating airborne dust or losing material to static.

  • Preparation:

    • Place a disposable balance draft shield or work inside the fume hood.

    • Pro-Tip: Wipe the spatula and weigh boat with an anti-static wipe before use.

  • Weighing:

    • Do not use a narrow-neck flask directly. Weigh onto a glossy weighing paper or anti-static boat.

    • If the powder "flies," do not blow on it. Use a gentle stream of inert gas (Nitrogen) to settle it, or close the balance door and wait.

  • Transfer:

    • Use a wide-mouth funnel for transfer into the reaction vessel.

    • Rinse the funnel immediately with the reaction solvent (e.g., DMSO, DMF) to capture adhered particles.

Workflow 2: Solubilization Strategy

Scientific Context: This compound is sparingly soluble in DCM or Hexanes.

  • Preferred Solvents: DMSO, DMF, or dilute aqueous acid/base (e.g., 1M HCl or 1M NaOH).

  • Protocol:

    • Add solvent slowly down the side of the vessel to wash down powder.

    • Sonication may be required. Safety Note: Sonicate in a sealed vessel to prevent aerosolization.

PART 5: VISUALIZATION OF SAFETY LOGIC

Diagram 1: Operational Safety Decision Tree

This workflow dictates the safety response based on the state of the chemical.

SafetyWorkflow Start Handling 5-Aminoquinoline-3-carboxylic acid StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solubilized (DMSO/DMF) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck GloveCheck Check Glove Permeation Solution->GloveCheck UseHood Work in Hood (Sash < 18 inches) HoodCheck->UseHood Yes Respirator REQ: N95/P100 Mask + Goggles HoodCheck->Respirator No (Emergency Only) StaticControl Apply Anti-Static Measures UseHood->StaticControl DoubleGlove Double Nitrile Gloves (Change every 30 mins) GloveCheck->DoubleGlove

Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution).

PART 6: EMERGENCY RESPONSE & DISPOSAL

Emergency Procedures
  • Eye Contact: Immediately flush with water for 15 minutes .[4][6][9] Hold eyelids apart. The carboxylic acid moiety can cause rapid pH changes on the ocular surface.

  • Skin Contact: Wash with soap and water.[4][5][6][8][9][10] Do not use ethanol ; it may increase transdermal absorption of the quinoline ring.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a hazardous waste bag.

Disposal Protocol
  • Waste Stream: Halogenated/Non-Halogenated Organic Waste (depending on solvent).

  • Decontamination: Rinse glassware with 5% HCl followed by Acetone. The acid protonates the amine, increasing water solubility for easier cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 283476, 2-Aminoquinoline-3-carboxylic acid (Analogous Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.